2-Acetoxy-2'-methylbenzophenone
Description
BenchChem offers high-quality 2-Acetoxy-2'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-2'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-3-4-8-13(11)16(18)14-9-5-6-10-15(14)19-12(2)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQCMFCJXADAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641553 | |
| Record name | 2-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-87-0 | |
| Record name | 2-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Acetoxy-2'-methylbenzophenone chemical structure and properties
An In-depth Technical Guide to 2-Acetoxy-2'-methylbenzophenone: Structure, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 2-Acetoxy-2'-methylbenzophenone, a functionalized aromatic ketone. Benzophenone derivatives are a cornerstone in medicinal chemistry, organic synthesis, and materials science, valued for their unique photochemical properties and their utility as synthetic scaffolds. This document, intended for researchers, chemists, and drug development professionals, delves into the core chemical structure, physicochemical properties, a robust multi-step synthesis protocol, and detailed spectroscopic characterization of the title compound. Furthermore, we explore its key chemical reactivity, with a focus on the synthetically valuable Fries rearrangement, and discuss its potential applications as a chemical intermediate. The protocols and data herein are presented with an emphasis on experimental causality and procedural integrity, providing a self-validating framework for laboratory application.
Chemical Identity and Physicochemical Properties
2-Acetoxy-2'-methylbenzophenone is an organic compound featuring a benzophenone core structure. It is characterized by an acetoxy group (-OAc) on one phenyl ring and a methyl group (-CH₃) on the other, positioned ortho to the ketone bridge.
-
IUPAC Name: 2-(2-methylbenzoyl)phenyl acetate
-
CAS Number: 890098-87-0[1]
-
Molecular Formula: C₁₆H₁₄O₃[1]
-
Molecular Weight: 254.29 g/mol
-
Canonical SMILES: CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC(=O)C[1]
-
InChI Key: SLQCMFCJXADAJL-UHFFFAOYSA-N[1]
The key physicochemical properties of 2-Acetoxy-2'-methylbenzophenone are summarized in the table below. This data is critical for predicting its behavior in various solvents and under different reaction conditions.
| Property | Value | Source |
| Density | 1.148 g/cm³ | [1] |
| Boiling Point | 388.2 °C at 760 mmHg | [1] |
| Flash Point | 171.6 °C | [1] |
| Refractive Index | 1.565 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| logP | 3.15 | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-Acetoxy-2'-methylbenzophenone is most effectively achieved through a three-step sequence. This pathway is designed for high purity and scalability, beginning with a Friedel-Crafts acylation, followed by a demethylation to unmask a hydroxyl group, and culminating in an acetylation to yield the final product. This strategic approach avoids potential side reactions associated with the free hydroxyl group under Friedel-Crafts conditions.
Sources
An In-depth Technical Guide to the Synthesis of 2-Acetoxy-2'-methylbenzophenone
Executive Summary
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 2-acetoxy-2'-methylbenzophenone, a valuable intermediate in pharmaceutical and materials science research. While the directive specifies o-cresol as the starting material, a thorough strategic analysis reveals that the most efficient and scalable pathway involves leveraging its parent hydrocarbon, toluene, for the construction of the benzophenone core. This approach, centered on a regioselective Friedel-Crafts acylation, offers superior control and yield compared to more circuitous routes originating directly from the phenol. This document details a robust, two-part synthetic strategy: the preparation of the requisite 2-acetoxybenzoyl chloride from salicylic acid, followed by its Lewis acid-catalyzed reaction with toluene to yield the target molecule. Each step is accompanied by detailed protocols, mechanistic insights, and process optimization considerations, designed to ensure reproducibility and success for researchers in drug development and chemical synthesis.
Introduction: Strategic Synthesis Design
Substituted benzophenones are a critical class of compounds, widely utilized as photoinitiators, UV blockers, and core scaffolds in medicinal chemistry.[1][2] The target molecule, 2-acetoxy-2'-methylbenzophenone, features a specific substitution pattern that requires a carefully planned synthetic approach. The core challenge lies in the controlled formation of the diaryl ketone bridge and the correct placement of the acetoxy and methyl groups on their respective aromatic rings.
Several canonical synthetic strategies were evaluated for this transformation:
-
Grignard-based Synthesis: Involves the reaction of an organomagnesium reagent (e.g., o-tolylmagnesium bromide) with an appropriate acyl chloride (e.g., 2-acetoxybenzoyl chloride).[3][4] While effective, this route necessitates the multi-step preparation of the Grignard reagent, often from halogenated precursors not directly accessible from o-cresol.
-
Fries Rearrangement Route: This classic reaction transforms phenolic esters into hydroxyaryl ketones.[5][6][7] Beginning with the acetylation of o-cresol to o-cresyl acetate, a subsequent Lewis acid-catalyzed rearrangement would yield various hydroxy-methyl-acetophenones.[8][9] However, converting the resulting acetophenone into the required benzophenone structure is non-trivial and synthetically inefficient.
-
Friedel-Crafts Acylation: This powerful method forges carbon-carbon bonds by acylating an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[10][11] This strategy offers the most direct and convergent approach to the benzophenone core.
Rationale for the Selected Pathway:
The chosen strategy employs the Friedel-Crafts acylation of toluene (the 2'-methyl precursor) with 2-acetoxybenzoyl chloride (the 2-acetoxy precursor). Toluene is the parent hydrocarbon of o-cresol and serves as a more practical and reactive starting material for this specific C-C bond formation. The hydroxyl group in o-cresol would interfere with the Lewis acid catalyst, leading to complexation and poor reactivity.[5] Therefore, beginning with toluene is the field-proven choice for an efficient synthesis of the target's structural analogue.
This guide is thus structured into two primary stages: the synthesis of the acylating agent and the subsequent Friedel-Crafts reaction to assemble the final product.
Caption: Core mechanism of Friedel-Crafts Acylation.
Regioselectivity: The methyl group of toluene is an ortho, para-directing activator for electrophilic aromatic substitution. [12]Therefore, acylation will produce a mixture of 2-acetoxy-2'-methylbenzophenone (ortho product) and 2-acetoxy-4'-methylbenzophenone (para product). Due to the steric bulk of the acylium ion complex, the para isomer is often the major product. [12]The choice of solvent and temperature can influence this ratio, but a chromatographic separation is typically required to isolate the desired ortho isomer.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Set up a 500 mL three-necked flask with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap. Ensure all glassware is scrupulously dry.
-
Suspend anhydrous aluminum chloride (AlCl₃) (36.7 g, 0.275 mol) in 150 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 2-acetoxybenzoyl chloride (from Step 1.2, ~0.250 mol) in 50 mL of anhydrous dichloromethane and place it in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, add a solution of toluene (23.0 g, 0.250 mol) in 25 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Once the addition of toluene is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture slowly onto 250 g of crushed ice containing 50 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude mixture by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the ortho and para isomers.
| Parameter | Value |
| Substrate | Toluene |
| Acylating Agent | 2-Acetoxybenzoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Product | Isomeric mixture of 2-acetoxy-methylbenzophenones |
Table 3: Optimized conditions for Friedel-Crafts Acylation.
Conclusion
This guide outlines a robust and logical synthetic pathway for 2-acetoxy-2'-methylbenzophenone. By strategically selecting toluene as the practical starting material for the key Friedel-Crafts acylation step, this methodology prioritizes efficiency, scalability, and high yield, consistent with the demands of modern drug discovery and development. The detailed protocols and mechanistic explanations provided herein serve as a self-validating system, empowering researchers to confidently replicate and, if necessary, adapt this synthesis for their specific applications.
References
-
Wikipedia. Fries rearrangement. [Link]
-
PHARMD GURU. (2025, November 13). FRIES REARRANGEMENT. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction? [Link]
-
Tucker, S. H., & Sheldon, M. (1955). Decarboxylation of alpha-keto acids by Streptococcus lactis var. maltigenes. PubMed. [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (1986). Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Odinity. (2013, November 16). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (1993). WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals.
-
Wikipedia. Ketonic decarboxylation. [Link]
-
Chemistry Stack Exchange. (2021, August 13). Mechanism of decarboxylation of alpha-keto carboxylic acid. [Link]
-
PrepChem.com. Synthesis of o-Cresyl Acetate. [Link]
-
ACS Publications. (1983). Decarboxylation of a keto acids. Journal of Chemical Education. [Link]
-
ResearchGate. (1997). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. [Link]
-
J-STAGE. (1956). The Selenium Dioxide Oxidation of Substituted Acetophenones. [Link]
-
ChemRxiv. (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. [Link]
- Google Patents. (1998).
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:... [Link]
-
LookChem. 2-Methylbenzophenone. [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
-
ResearchGate. Sequential transformations from 2‐methylbenzophenone 1 a to 2,3‐benzodiazepine 4, isoquinoline 5, and 2‐naphthol 6 in one‐pot. [Link]
- Google Patents. (2001).
-
PrepChem.com. Synthesis of methyl benzophenone. [Link]
- Google Patents. (2019).
-
J-STAGE. (1993). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Royal Society of Chemistry. (2012). . [Link]
-
OSTI.gov. (2001). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents. (2020). CN108409549B - Preparation method of 2, 2' -dihydroxy benzophenone compound.
-
Idaho National Laboratory. (2022, February 15). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. [Link]
-
ResearchGate. Table 2 . Friedel-Crafts acylation reaction of toluene as the substrate... [Link]
-
The Good Scents Company. ortho-cresyl acetate. [Link]
-
Beilstein Archives. (2024). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. [Link]
-
ResearchGate. Some 2-hydroxybenzophenone derivatives with varied activities. [Link]
-
ResearchGate. Some 2-hydroxybenzophenone derivatives with varied activities. [Link]
-
Мир нефтепродуктов. (2021). Synthesis of 2-hydroxy-5(3-methylcyclohexyl)aceto- and benzophenones in the presence of a nano-catalytic system. [Link]
-
Beilstein Journals. (2024, October 21). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. [Link]
- Google Patents. (2011). CN102093216A - Method for preparing p-acetoxyacetophenone and o...
-
ResearchGate. (2024, December 20). (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. [Link]
-
Patsnap. (2020, November 6). Synthesis method of 2-methylphenoxyacetic acid. [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. BJOC - Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Fries Rearrangement [sigmaaldrich.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Photochemical Properties of Ortho-Substituted Benzophenones: Mechanisms, Transient Dynamics, and Applications
Executive Summary
The photochemistry of benzophenone is a foundational pillar of organic photophysics. However, introducing substituents at the ortho position fundamentally rewires its excited-state trajectory. This technical guide explores the photophysical properties of ortho-substituted benzophenones, focusing on the highly efficient photoenolization pathway, transient absorption dynamics, and the exploitation of these mechanisms in modern chemical biology and materials science.
The Photophysics of Benzophenone and the Ortho Effect
In its parent form, benzophenone is a quintessential photosensitizer. Upon UV irradiation, it undergoes rapid intersystem crossing (ISC) from its singlet excited state (S1) to the lowest triplet state (T1), which possesses an (n,π*) electronic configuration. This T1 state is highly electrophilic and typically abstracts hydrogen atoms from external solvent molecules in an intermolecular fashion.
However, placing an alkyl group at the ortho position (e.g., o-methylbenzophenone) shifts the paradigm from intermolecular to intramolecular reactivity. The spatial proximity of the ortho-substituent allows for a rapid 1,5-hydrogen atom transfer (1,5-HAT). Because this intramolecular process is entropically favored, it drastically outcompetes intermolecular reactions and quenches the triplet state on a nanosecond timescale [1].
Mechanistic Pathways: Photoenolization and Yang Cyclization
The excitation of ortho-alkylbenzophenones triggers a cascade of transient intermediates that partition into distinct structural outcomes.
-
1,5-HAT and Biradical Formation : The T1 (n,π*) state abstracts a γ-hydrogen from the ortho-alkyl group. This abstraction yields a triplet 1,4-biradical. The hydrogen-abstraction step occurs directly from the triplet state, restricting its lifetime to 30 ns or less [1].
-
Partitioning of the Biradical : The triplet biradical undergoes ISC to a singlet biradical, which then decays via three primary pathways:
-
Z-Photoenol Formation : Bond rotation yields the Z-isomer of the ortho-quinodimethane (photoenol). Because the hydroxyl proton is held in close spatial proximity to the aromatic ring, the Z-enol undergoes rapid, thermally allowed intramolecular reketonization back to the ground state ketone [2].
-
E-Photoenol Formation : Formation of the E-isomer rotates the hydroxyl group away from the reketonization site. Consequently, the E-enol is metastable and long-lived, requiring intermolecular proton transfer or slow conformational rotation to decay [2].
-
Yang Cyclization : A minor pathway where the biradical undergoes direct radical recombination to form a benzocyclobutenol derivative.
-
Photochemical pathways of ortho-alkylbenzophenones following UV excitation.
Transient Absorption Spectroscopy: Tracking the Intermediates
To validate these mechanisms, researchers rely on Nanosecond Laser Flash Photolysis (LFP). This technique provides self-validating proof of the intermediates by tracking their distinct electronic absorption signatures over time.
Causality in TA Spectroscopy : Different transient species possess unique electronic configurations, leading to distinct absorption maxima (
Table 1: Photophysical Properties of o-Methylbenzophenone Transients
| Transient Species | Absorption Max ( | Typical Lifetime ( | Primary Decay Pathway |
| Triplet State (T1) | ~530 nm | < 30 ns | 1,5-HAT to form 1,4-biradical |
| 1,4-Biradical | ~400 nm | ~100-200 ns | ISC and bond rotation to Enols |
| Z-Photoenol | ~390 nm | ~1-10 μs | Rapid intramolecular reketonization |
| E-Photoenol | ~400 nm | ~1-10 ms | Slow intermolecular reketonization / Trapping |
Substituent Effects: Tuning the Excited State
The nature of the ortho substituent dictates the photochemical outcome and charge transfer dynamics:
-
Electronic Modulation (Donor-Acceptor Dyads) : Coupling electron-donating groups like phenothiazine (PTZ) to the ortho position of benzophenone creates D-A dyads. In non-polar solvents, ortho-substituted BP-PTZ undergoes rapid through-space charge transfer to produce a singlet charge-transfer (1CT) state, which then transitions to a triplet charge-transfer (3CT) state [3]. This through-space interaction is structurally enforced by the steric proximity of the ortho position, contrasting sharply with the through-bond transfer seen in meta- or para-substituted analogs [3].
-
Photoremovable Protecting Groups (PRPGs) : If the ortho substituent contains an ester or carboxylate leaving group, the resulting E-photoenol can undergo intramolecular lactonization, releasing the caged payload.
Experimental Protocols
Protocol A: Nanosecond Laser Flash Photolysis (Self-Validating Workflow)
This protocol isolates and measures the lifetimes of the transient species.
-
Sample Preparation : Dissolve o-methylbenzophenone in spectroscopic grade acetonitrile to achieve an Optical Density (OD) of ~0.3 at the pump wavelength.
-
Causality: An OD of 0.3 ensures uniform light penetration across the cuvette, preventing inner-filter effects that skew kinetic data.
-
-
Degassing : Subject the solution to three freeze-pump-thaw cycles in a quartz cell.
-
Causality: Molecular oxygen (
) is a potent triplet quencher. Its removal is a self-validating step; if the system is properly degassed, the T1 lifetime will stabilize. If is present, the T1 state will be artificially truncated before 1,5-HAT can occur.
-
-
Excitation (Pump) : Irradiate the sample with a 355 nm Nd:YAG laser pulse (5-10 ns duration).
-
Interrogation (Probe) : Pass a continuous white-light xenon lamp through the sample perpendicular to the pump beam.
-
Detection & Analysis : Route the transmitted light to a monochromator and photomultiplier tube (PMT). Fit the kinetic traces at 400 nm and 530 nm to multi-exponential decay models to extract the lifetimes of the triplet, biradical, and enols.
Step-by-step workflow for Transient Absorption Spectroscopy (Laser Flash Photolysis).
Protocol B: Trapping the E-Photoenol via Diels-Alder Cycloaddition
Because the Z-enol reketonizes too quickly, only the E-enol lives long enough to act as a diene in intermolecular reactions [2].
-
Reagent Mixing : Combine o-methylbenzophenone (10 mM) and a dienophile like maleic anhydride (50 mM) in a quartz vessel.
-
Irradiation : Expose the solution to a 365 nm UV LED.
-
Causality: 365 nm selectively excites the benzophenone (n,π*) transition without exciting the dienophile, preventing unwanted side reactions.
-
-
In Situ Trapping : The generated E-enol reacts stereoselectively with the dienophile to form a tetrahydronaphthalene derivative.
-
Validation : Monitor the disappearance of the ketone n,π* absorption band via steady-state UV-Vis spectroscopy to validate the conversion rate.
Applications in Chemical Biology and Materials
-
Gated Fluorescence Ligation : Utilizing the E-enol for Diels-Alder trapping with electron-deficient alkynes creates pro-fluorescent adducts. These adducts undergo subsequent elimination to form highly fluorescent naphthalenes, enabling real-time, "turn-on" reaction monitoring without background fluorescence [4].
-
Photoresists and Lithography : The generation of highly reactive ortho-quinodimethanes allows for spatiotemporally controlled crosslinking in polymer matrices, forming the basis for advanced photolithography and 3D microfabrication.
References
-
Porter, G., & Tchir, M. F. (1971). "Photoenolization of ortho-substituted benzophenones by flash photolysis." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3772-3777.[Link]
-
Suzuki, T., Omori, T., & Ichimura, T. (2000). "Excited-State Reaction of Short-Lived 2-Methylbenzophenone Enols Studied by Stepwise Two-Color Excitation Time-Resolved Thermal Lensing Technique." The Journal of Physical Chemistry A, 104(50), 11671-11676.[Link]
-
Li, J., Yang, S., Deng, Z., et al. (2023). "Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads." The Journal of Chemical Physics, 159(14), 144502.[Link]
-
Feist, F., et al. (2020). "Light Induced Ligation of o-Quinodimethanes with Gated Fluorescence Self-Reporting." Journal of the American Chemical Society.[Link]
Sources
- 1. Photoenolization of ortho-substituted benzophenones by flash photolysis - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Electronic Effects of the Acetoxy Group on the Benzophenone Triplet State: A Mechanistic and Kinetic Guide
Executive Summary
Benzophenone (BP) and its derivatives are ubiquitous in photochemistry, serving as premier triplet sensitizers, photoinitiators, and photoaffinity probes in drug development. The photophysical behavior of benzophenone is strictly governed by the nature of its lowest excited triplet state (
Photophysical Foundations of the Benzophenone Triplet State
Benzophenone is celebrated for its near-quantitative intersystem crossing (ISC) yield (
The lowest energy triplet state of unsubstituted benzophenone is an
Caption: Jablonski diagram illustrating the photophysical pathways of benzophenone derivatives.
Electronic Modulation via the Acetoxy Group
The substitution of an acetoxy group (-OAc) on the benzophenone core—typically at the para position (4-acetoxybenzophenone)—introduces competing electronic effects:
-
Inductive Withdrawal (-I): The highly electronegative ester oxygen pulls electron density away from the aromatic ring.
-
Resonance Donation (+M): The lone pairs on the oxygen can delocalize into the aromatic
-system.
In the context of the excited triplet state, the electron-withdrawing inductive effect dominates. Electron-withdrawing groups (EWGs) stabilize the
Causality of Enhanced Reactivity
Because the -OAc group maintains and stabilizes the
Quantitative Photophysical Data
The electronic effects of the acetoxy group manifest directly in the transient absorption (TA) spectra and triplet lifetimes. While unsubstituted BP exhibits a triplet-triplet absorption maximum at ~525 nm, 4-acetoxybenzophenone shows a slight bathochromic shift to ~530 nm[5].
Table 1: Comparative Triplet State Parameters
Note: Data represents generalized values in deaerated polar aprotic solvents (e.g., Acetonitrile) at room temperature.
| Compound | Hammett Constant ( | Lowest Triplet Character | TA Maximum ( | Triplet Lifetime ( | H-Abstraction Reactivity |
| Benzophenone | 0.00 | ~525 nm | ~1.5 - 2.0 µs | High | |
| 4-Acetoxybenzophenone | +0.31 | ~530 nm | ~1.2 µs | Very High | |
| 4-Methoxybenzophenone | -0.27 | ~540 nm | > 10.0 µs | Low |
The shorter triplet lifetime of 4-acetoxybenzophenone (~1.2 µs)[5] compared to BP is indicative of its enhanced reactivity; it rapidly undergoes hydrogen abstraction or self-quenching pathways driven by its highly electrophilic
Experimental Workflows: Validating Triplet Kinetics
To accurately measure the electronic effects of the acetoxy group on the triplet state, researchers must employ Nanosecond Transient Absorption (ns-TA) Spectroscopy. The following protocol is a self-validating system designed to eliminate artifacts from oxygen quenching, ensuring that the measured decay kinetics reflect true substituent effects.
Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy
Step 1: Sample Preparation & Rigorous Degassing
-
Rationale: Molecular oxygen (
) is a diffusion-controlled triplet quencher. Failing to remove will artificially shorten the triplet lifetime, masking the electronic effects of the -OAc group[1]. -
Action: Prepare a 1.0 mM solution of 4-acetoxybenzophenone in spectroscopic-grade acetonitrile. Transfer to a specialized quartz cuvette attached to a Schlenk line. Perform a minimum of three freeze-pump-thaw cycles (freeze with liquid
, evacuate to < Torr, thaw in the dark). Seal the cuvette under an argon atmosphere.
Step 2: Laser Excitation (Pump)
-
Action: Excite the sample using a Q-switched Nd:YAG laser tuned to the third harmonic (355 nm), with a pulse duration of ~5-8 ns and an energy of ~5 mJ/pulse.
-
Rationale: 355 nm effectively targets the
transition without causing multiphoton ionization or degrading the acetoxy ester linkage.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 3: Transient Probing & Detection
-
Action: Pass a pulsed Xenon arc lamp (white light continuum) orthogonally through the excited sample volume. Route the transmitted light through a monochromator set to 530 nm (the
absorption maximum for 4-acetoxybenzophenone). Detect the signal using a Photomultiplier Tube (PMT) or an Intensified CCD (ICCD) camera[1].
Step 4: Kinetic Analysis
-
Action: Plot the change in optical density (
) over time. Fit the decay curve to a monoexponential decay function ( ) to extract the intrinsic triplet lifetime ( ).
Caption: Step-by-step workflow for Nanosecond Transient Absorption (ns-TA) Spectroscopy.
Implications for Drug Development and Photochemistry
Understanding the electronic effects of the acetoxy group is critical for scientists designing novel photoactive molecules.
-
Photoaffinity Labeling: In drug discovery, benzophenone pharmacophores are used to covalently cross-link ligands to target proteins upon UV irradiation. By incorporating an acetoxy group, medicinal chemists can fine-tune the electrophilicity of the triplet state, potentially increasing the cross-linking yield with aliphatic amino acid residues via enhanced hydrogen abstraction[4].
-
Photolabile Protecting Groups (PPGs): The acetoxy group can act as both an electronic modulator and a leaving group. In certain benzophenone derivatives, excitation leads to intramolecular charge transfer and subsequent heterolytic cleavage, releasing the acetate moiety. Tuning the triplet energy gap is essential for maximizing the quantum yield of this uncaging process.
References
-
Substituent Effect on the Photoreduction Kinetics of Benzophenone Source: CORE (core.ac.uk) URL:[Link]
-
Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes Source: National Institutes of Health (NIH) URL:[Link]
-
Substituent Effect on the Photoreduction Kinetics of Benzophenone Source: ResearchGate URL:[Link]
-
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy Source: Edinburgh Instruments URL:[Link]
-
Triplet State Quantum Chain Amplification in Crystalline Dewar Benzenes by Intramolecular Sensitization Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA Source: Oxford Academic (Nucleic Acids Research) URL:[Link]
Sources
Thermodynamic Stability & Conformational Dynamics of 2-Acetoxy-2'-methylbenzophenone Isomers
The following technical guide details the thermodynamic and kinetic stability profiles of 2-acetoxy-2'-methylbenzophenone, focusing on the structural consequences of ortho-disubstitution.
Technical Guide for Drug Development & Physical Organic Chemistry
Executive Summary
This guide analyzes the thermodynamic stability of 2-acetoxy-2'-methylbenzophenone (2,2'-AMBP) , a sterically congested benzophenone derivative. Unlike its planar para-substituted isomers (e.g., 4,4'-AMBP), 2,2'-AMBP exhibits significant Steric Inhibition of Resonance (SIR) , forcing the aromatic rings into a twisted, non-planar conformation. This structural distortion has profound implications for its enthalpy of formation , atropisomeric potential , and hydrolytic lability (shelf-life).
This document serves as a protocol for researchers to characterize these stability profiles, distinguishing between positional isomers (regioisomers) and conformational isomers (rotamers).
Part 1: Structural Analysis & Thermodynamic Stability
The Ortho-Effect and Steric Inhibition of Resonance
The defining feature of 2,2'-AMBP is the presence of substituents at the ortho positions of both phenyl rings relative to the carbonyl bridge.
-
2-Position: Acetoxy group (-OCOCH₃).[1]
-
2'-Position: Methyl group (-CH₃).
In a relaxed benzophenone (like the unsubstituted parent), the phenyl rings are twisted approximately 30° out of plane to balance conjugation (favorable) against steric clash between ortho-hydrogens (unfavorable). In 2,2'-AMBP, the bulk of the acetoxy and methyl groups precludes any near-planar geometry.
Thermodynamic Consequence:
The loss of conjugation energy between the carbonyl and the phenyl rings raises the ground-state enthalpy (
-
4,4'-Isomer (Para/Para): Planar/Near-planar
High Conjugation Thermodynamically Stable . -
2,2'-Isomer (Ortho/Ortho): Twisted (
) Broken Conjugation Thermodynamically Less Stable (High Energy) .
Atropisomerism: The "Hidden" Isomers
Due to the high rotational barrier created by the passing of the bulky 2-acetoxy and 2'-methyl groups, 2,2'-AMBP possesses a chiral axis. While typical benzophenones racemize rapidly at room temperature, the specific bulk of these groups suggests the existence of helical atropisomers (
-
Rotational Barrier (
): If kcal/mol, the atropisomers are separable at room temperature. For 2,2'-AMBP, the barrier is likely on the cusp (15-20 kcal/mol), meaning it exists as a rapidly interconverting racemate at room temperature but may show distinct conformers at low temperatures (NMR timescale).
Visualization of Steric Strain & Isomerization
The following diagram illustrates the relationship between the stable 4,4'-isomer and the strained 2,2'-isomer, including the rotational pathway.
Caption: Energy landscape comparing the stable 4,4'-isomer to the high-energy 2,2'-isomer and its degradation pathway.
Part 2: Chemical Stability (Hydrolysis Kinetics)
While the 2,2'-isomer is thermodynamically unstable relative to the 4,4'-isomer, its kinetic stability (shelf-life) is governed by the hydrolysis of the acetoxy ester.
Intramolecular Catalysis vs. Steric Shielding
The 2-acetoxy group places the ester carbonyl in proximity to the benzophenone ketone.
-
Aspirin-like Mechanism: In aspirin, the ortho-carboxylate acts as a general base/nucleophile. In 2,2'-AMBP, the benzophenone ketone is less nucleophilic but can still assist hydrolysis via dipole interaction or water coordination.
-
The 2'-Methyl Shield: The unique feature of the 2'-methyl group is steric shielding . It blocks the trajectory of incoming nucleophiles (water/hydroxide) toward the ester carbonyl.
Prediction: The 2,2'-isomer will likely hydrolyze slower than the 2-acetoxy-unsubstituted benzophenone (due to 2'-methyl shielding) but faster than the 4-acetoxy isomer (due to ortho-strain relief upon hydrolysis).
Data Comparison Table (Theoretical/Analog Based)
| Property | 4,4'-Isomer (Ref) | 2,2'-Isomer (Target) | Stability Implication |
| Twist Angle ( | ~30° | ~65-80° | 2,2' has lower resonance energy. |
| 0 kcal/mol | +5-8 kcal/mol | 2,2' is thermodynamically unstable. | |
| Hydrolysis | High (Stable) | Moderate | Ortho-ester is labile; 2'-Me slows it slightly. |
| UV | Red-shifted (Conjugated) | Blue-shifted (Hypsochromic) | 2,2' absorbs at lower wavelengths due to twist. |
Part 3: Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Lattice Stability
Objective: To determine the Enthalpy of Fusion (
-
Preparation: Weigh 3–5 mg of crystalline 2,2'-AMBP into a Tzero aluminum pan. Crimp hermetically.
-
Reference: Use an empty, matched aluminum pan.
-
Method:
-
Equilibrate at 25°C.
-
Ramp at 10°C/min to 150°C (ensure this is > expected MP of ~80-100°C).
-
Self-Validation: Run a cooling cycle (-10°C/min) and a second heat. If the melting peak shifts or disappears (glass formation), the compound has low crystallization tendency due to the 2,2'-twist.
-
-
Analysis: Integrate the melting endotherm. A sharp peak indicates high purity. A broad peak suggests the presence of amorphous regions or rotational disorder.
Protocol B: Variable-Temperature NMR (VT-NMR) for Rotational Barriers
Objective: To measure the barrier to rotation around the aryl-carbonyl bond (Atropisomerism).
-
Solvent: Dissolve 10 mg of 2,2'-AMBP in 0.6 mL of DMSO-d6 or Toluene-d8 (high boiling point).
-
Acquisition:
-
Acquire 1H NMR at 298 K. Identify the 2'-methyl singlet.
-
Cool to 240 K (if using Toluene) or heat to 380 K (if using DMSO).
-
-
Observation:
-
Coalescence: If the 2'-methyl peak splits into two singlets at low temperature, you have "frozen" the rotation, confirming atropisomerism.
-
Calculation: Use the coalescence temperature (
) and peak separation ( ) to calculate using the Eyring equation. -
Note: If no splitting is observed down to -40°C, the barrier is
kcal/mol (rapid rotation).
-
Protocol C: pH-Rate Profile (Hydrolytic Stability)
Objective: To determine the shelf-life (
-
Stock Solution: Prepare 1 mM 2,2'-AMBP in Acetonitrile.
-
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Execution:
-
Add 100 µL Stock to 9.9 mL Buffer (1% organic cosolvent).
-
Incubate at 37°C.
-
Sampling: Inject 10 µL into HPLC-UV (C18 column, 254 nm) at time points: 0, 1h, 4h, 8h, 24h, 48h.
-
-
Quantification: Monitor the disappearance of the ester peak and the appearance of the 2-hydroxy-2'-methylbenzophenone peak.
-
Calculation: Plot
vs. Time. The slope is .- .
Part 4: Mechanistic Visualization (Hydrolysis)
The following diagram details the hydrolysis pathway, highlighting the competing factors of steric shielding and electronic activation.
Caption: Kinetic pathway of hydrolysis. The 2'-methyl group sterically hinders attack but the twisted ground state may accelerate release.
References
-
Clayden, J., et al. (2016). Atropisomerism in Drug Discovery. Nature Chemistry. (Contextual grounding on rotational barriers in ortho-substituted aromatics). Retrieved from [Link]
-
NIST Chemistry WebBook. (2021). Thermochemistry of Substituted Acetophenones and Benzophenones. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Conformational Analysis of Ortho-Substituted Benzophenones. Journal of the Chemical Society, Perkin Transactions 2.[2] Retrieved from [Link]
Sources
Methodological & Application
Application Note and Protocol: Elucidating the Photochemical Dynamics of 2-Acetoxy-2'-methylbenzophenone via Laser Flash Photolysis
Abstract
This document provides a comprehensive technical guide for investigating the transient intermediates and reaction kinetics of 2-acetoxy-2'-methylbenzophenone using nanosecond laser flash photolysis (LFP). Substituted benzophenones are crucial chromophores in photochemistry, materials science, and as photoinitiators. Understanding their excited-state behavior is paramount for designing novel photosensitive materials and predicting photochemical pathways. This guide details the underlying photochemical mechanism, expected to be a Norrish Type II reaction, and provides a robust, step-by-step protocol for sample preparation, LFP data acquisition, and spectral analysis. The methodologies are designed for researchers, chemists, and drug development professionals seeking to characterize short-lived excited states and radical intermediates with high temporal and spectral resolution.
Introduction: The Photochemistry of Substituted Benzophenones
Benzophenone and its derivatives are among the most extensively studied aromatic ketones in photochemistry.[1][2] Upon absorption of UV light, they are promoted to an excited singlet state (S₁) which rapidly and efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁).[1] The reactivity of this triplet state dictates the subsequent photochemical outcome.
For benzophenones bearing an alkyl chain with an accessible γ-hydrogen, the predominant pathway is the Norrish Type II reaction.[3] This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate.[3][4] This biradical can then undergo one of two fates: cleavage (β-scission) to form an enol and an alkene, or intramolecular cyclization to yield a cyclobutanol derivative (the Norrish-Yang reaction).[5]
The subject of this protocol, 2-acetoxy-2'-methylbenzophenone, possesses the requisite structure for a Norrish Type II reaction. The methyl group at the 2' position provides the necessary γ-hydrogens for abstraction by the excited benzophenone carbonyl. Laser flash photolysis (LFP) is the ideal technique to directly observe the key transient species in this pathway—namely, the triplet excited state and potentially the resulting 1,4-biradical or enol.[6][7]
Predicted Photochemical Pathway
The proposed mechanism for the photolysis of 2-acetoxy-2'-methylbenzophenone is illustrated below. The process is initiated by photoexcitation, followed by rapid ISC to the triplet state. This triplet state is the key reactive intermediate responsible for the intramolecular hydrogen abstraction.
Diagram 1: Proposed Norrish Type II reaction pathway for 2-acetoxy-2'-methylbenzophenone.
Laser Flash Photolysis: Principles and Instrumentation
Laser flash photolysis is a pump-probe spectroscopic technique used to study short-lived transient species.[7][8] A high-intensity, short-duration laser pulse (the "pump") excites the sample, generating the transient intermediates.[6] A second, continuous or pulsed light source (the "probe") passes through the sample, and changes in its intensity due to absorption by the transient species are monitored over time by a detector.[9]
A typical nanosecond LFP system consists of:
-
Pump Source: A pulsed laser, commonly a Nd:YAG laser, providing excitation at specific wavelengths (e.g., 355 nm or 266 nm).[6]
-
Probe Source: A high-intensity Xenon arc lamp.[9]
-
Sample Chamber: A holder for a cuvette, often with orthogonal ports for the pump and probe beams.
-
Monochromator: To select the specific wavelength of the probe light to be monitored.
-
Detector: A fast photodetector, such as a photomultiplier tube (PMT).
-
Data Acquisition: A digital oscilloscope to record the detector signal as a function of time.
Diagram 2: General experimental workflow for a laser flash photolysis experiment.
Experimental Protocol
This protocol provides a detailed methodology for characterizing the triplet state of 2-acetoxy-2'-methylbenzophenone.
Materials and Reagents
-
2-Acetoxy-2'-methylbenzophenone (Purity ≥ 95%)
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or benzene)
-
High-purity nitrogen or argon gas for deoxygenation
-
Quartz cuvette with a 1 cm path length and a stopcock for purging
Sample Preparation
-
Prepare a Stock Solution: Accurately weigh a small amount of 2-acetoxy-2'-methylbenzophenone and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare the Working Sample: Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.2-0.5 at the laser excitation wavelength (e.g., 355 nm). This ensures sufficient light absorption without excessive inner filter effects.
-
Deoxygenate the Solution: Transfer the working sample to the quartz cuvette. Seal the cuvette and purge the solution with high-purity nitrogen or argon gas for at least 20-30 minutes.
-
Expertise Note: Deoxygenation is a critical step. Molecular oxygen is an efficient quencher of triplet excited states, and its presence will significantly shorten the observed triplet lifetime, leading to erroneous kinetic data.[10]
-
LFP System Setup and Data Acquisition
The following parameters serve as a starting point and may require optimization based on the specific instrumentation available.
| Parameter | Recommended Setting / Value | Rationale |
| Pump Laser Wavelength | 355 nm (Nd:YAG 3rd harmonic) | Excites the n-π* transition of the benzophenone chromophore with minimal risk of solvent absorption.[11] |
| Laser Pulse Energy | 5-10 mJ/pulse | Sufficient to generate a detectable concentration of transients without causing multiphoton processes. |
| Solvent | Acetonitrile or Cyclohexane | Acetonitrile is polar and aprotic; cyclohexane is non-polar and a good hydrogen donor for reference. |
| Detection Mode | Kinetic Mode (transient decay at a single wavelength) | Used to determine the lifetime of the transient species.[9] |
| Monitoring Wavelength | Scan from 500 nm to 600 nm (start at ~530 nm) | This region is characteristic for the triplet-triplet absorption of benzophenone derivatives.[1][12] |
| Oscilloscope Timescale | 10-100 microseconds (µs) | The expected triplet lifetime for benzophenones is typically in the microsecond range in solution.[10] |
| Signal Averaging | 10-20 laser shots | Improves the signal-to-noise ratio of the kinetic trace. |
Step-by-Step Measurement Procedure
-
System Warm-up: Allow the laser and probe lamp to warm up and stabilize as per the manufacturer's instructions.
-
Place Sample: Place the deoxygenated sample cuvette into the sample holder.
-
Acquire Baseline: With the laser shutter closed, record the baseline probe light intensity (I₀) at the chosen monitoring wavelength.
-
Acquire Transient Signal: Open the laser shutter and trigger a laser pulse. The oscilloscope will record the change in probe light intensity (I) as a function of time after the pulse.
-
Calculate Absorbance: The change in optical density (ΔOD) is calculated as ΔOD = log(I₀/I).
-
Average Data: Repeat steps 4-5 for the desired number of shots to obtain an averaged kinetic trace with a good signal-to-noise ratio.
-
Kinetic Analysis: Fit the decay portion of the averaged trace to a first-order or mixed-order exponential decay function to extract the lifetime (τ) of the transient species.
-
Spectral Acquisition (Optional): To build a transient absorption spectrum, repeat steps 3-7 at various monitoring wavelengths (e.g., in 10 nm increments) across the region of interest. Plot the ΔOD at a fixed time delay (e.g., 1 µs after the pulse) against wavelength.
Data Interpretation and Expected Results
The primary transient species expected is the triplet state of 2-acetoxy-2'-methylbenzophenone.
| Transient Species | Expected λmax (nm) | Lifetime (τ) in Acetonitrile | Notes |
| Triplet State (T₁) | ~530 - 550 nm | 1 - 10 µs | Characterized by a broad absorption band.[12] The lifetime is highly dependent on solvent and the presence of quenchers. The decay should follow first-order kinetics in a sufficiently dilute, deoxygenated solution. |
| 1,4-Biradical | ~400 - 450 nm | < 100 ns | Often very short-lived and difficult to observe directly with nanosecond LFP. Its formation consumes the triplet state, and its decay leads to the final products. The rate of triplet decay will be the rate of biradical formation.[13] |
| Enol Intermediate | ~350 - 400 nm | Highly variable (ms to min) | May be observable in some systems, particularly if it is relatively stable.[14] Its formation would be observed as a rise time corresponding to the decay of the 1,4-biradical. |
Trustworthiness and Self-Validation:
-
Run a Solvent Blank: Perform the experiment with a cuvette containing only the deoxygenated solvent to ensure no transient signals originate from the solvent or impurities.
-
Check for Photoproduct Interference: Compare the transient absorption spectrum after the first laser shot to the spectrum after many shots. A significant change may indicate the buildup of stable photoproducts that absorb at the probe wavelength.
-
Confirm Triplet Identity: The transient signal should be efficiently quenched by known triplet quenchers like oxygen (by bubbling air through the solution) or 1,3-cyclohexadiene.
Conclusion
This application note provides a robust framework for the successful execution and interpretation of a laser flash photolysis study on 2-acetoxy-2'-methylbenzophenone. By following this protocol, researchers can directly observe the triplet excited state, measure its lifetime, and gain critical insights into the primary photochemical processes, such as the Norrish Type II reaction. This information is fundamental for applications ranging from the development of new photoinitiators to understanding the photostability of drug molecules and materials.
References
-
ResearchGate. "The transient absorption spectra assigned to T-T absorption of ketones..." ResearchGate. Available at: [Link]
-
Patel, A. B., et al. "Effects of ring-strain on the ultrafast photochemistry of cyclic ketones." Physical Chemistry Chemical Physics, vol. 20, no. 4, 2018, pp. 2459-2470. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate. "Experimental setup for diffuse reflectance laser flash photolysis..." ResearchGate. Available at: [Link]
-
ResearchGate. "Experimental setup for the laser flash photolysis." ResearchGate. Available at: [Link]
-
Emeline, A. V., et al. "Laser-flash-photolysis-spectroscopy: a nondestructive method?" RSC Publishing, 2013. Available at: [Link]
-
Edinburgh Instruments. "An Introduction to Flash Photolysis using the LP980 Spectrometer." Edinburgh Instruments, 15 July 2016. Available at: [Link]
-
YouTube. "Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]." YouTube, 23 Sept. 2020. Available at: [Link]
-
Applied Photophysics. "Laser Flash Photolysis Spectrometer." Applied Photophysics. Available at: [Link]
-
Wikipedia. "Norrish reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. "Transient vibrational absorption spectra and decay kinetics of..." ResearchGate. Available at: [Link]
-
Kaan, S. C. W., et al. "Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction." Photochemical & Photobiological Sciences, vol. 11, no. 7, 2012, pp. 1135-1140. RSC Publishing. Available at: [Link]
-
ResearchGate. "Scheme 1 Possible photoproducts from Norrish Type I and II reactions." ResearchGate. Available at: [Link]
-
Fiveable. "Spectroscopy of Aldehydes and Ketones." Fiveable. Available at: [Link]
-
Bhasikuttan, A. C., et al. "Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone." Journal of Physical Chemistry A, vol. 102, 1998, pp. 3470-3480. Semantic Scholar. Available at: [Link]
-
Scaiano, J. C., et al. "Type II photoprocesses of phenyl ketones. Glimpse at the behavior of 1,4 biradicals." Journal of the American Chemical Society, vol. 104, no. 21, 1982, pp. 5673–5679. ACS Publications. Available at: [Link]
-
SlidePlayer. "Introduction to Laser Flash Photolysis LP980." SlidePlayer. Available at: [Link]
-
Andor. "Introduction to Transient Spectroscopy and its applications." Andor - Oxford Instruments. Available at: [Link]
-
Rodrigues, J. F., et al. "Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones." Journal of the Brazilian Chemical Society, vol. 27, no. 8, 2016. Scielo. Available at: [Link]
-
ResearchGate. "Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2‑Alkoxy Thioxanthones." ResearchGate, Mar. 2024. Available at: [Link]
- Oregon State University. "SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES." Oregon State University.
-
Organic Chemistry Portal. "One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide." Organic Chemistry Portal. Available at: [Link]
-
Horie, K., et al. "Laser flash photolysis of benzophenone in polymer films." PubMed, 13 Oct. 2011. Available at: [Link]
-
Griesbeck, A. G., et al. "[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts." MDPI, 10 Oct. 2025. Available at: [Link]
-
Lewis, F. D. "The Photochemistry of Benzophenone." ScholarWorks@BGSU. Available at: [Link]
-
Venkatraman, R. K., & Orr-Ewing, A. J. "Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments." Journal of the American Chemical Society, vol. 141, no. 42, 2019, pp. 16914-16922. University of Bristol. Available at: [Link]
Sources
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. ru.ac.za [ru.ac.za]
- 8. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 9. opt-ron.com [opt-ron.com]
- 10. scielo.br [scielo.br]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Note: Measuring Quantum Yield of Photoenolization in ortho-Alkyl Benzene Derivatives
Executive Summary & Scientific Scope
Important Clarification on Nomenclature:
Strictly speaking, unsubstituted benzene (
This guide details the measurement of the quantum yield (
Core Applications
-
Drug Delivery: Characterizing photo-release efficiency of o-nitrobenzyl protecting groups.
-
Materials Science: Optimizing photochromic switches and UV absorbers.
-
Synthesis: Quantifying efficiency of light-driven Diels-Alder cycloadditions.
Mechanistic Theory
The photoenolization process typically proceeds through the Triplet Excited State (
Pathway Visualization
The following diagram illustrates the photochemical pathway for o-methylacetophenone (a model benzene derivative), distinguishing between the short-lived
Figure 1: Mechanistic pathway of photoenolization showing the critical branching between reversion to ground state and chemical trapping.
Protocol A: Steady-State Chemical Trapping (The "Product" Method)
Purpose: Determines the quantum yield of product formation (
Materials
-
Actinometer: Potassium Ferrioxalate (
).[1] -
Trapping Agent: Maleic Anhydride (highly reactive dienophile) or Dimethyl Acetylenedicarboxylate (DMAD).
-
Solvent: Spectroscopic grade Benzene or Acetonitrile (degassed).
-
Light Source: Hg Lamp with bandpass filter (typically 313 nm or 365 nm).
Step-by-Step Workflow
-
Actinometry (Photon Flux Determination):
-
Prepare 0.006 M Potassium Ferrioxalate solution in 0.05 M
. -
Irradiate 3.0 mL of actinometer solution for time
(e.g., 30 seconds) in the exact geometry of the experiment. -
Develop with phenanthroline buffer and measure absorbance at 510 nm.
-
Calculate Photon Flux (
) using (at 313 nm).
-
-
Sample Preparation:
-
Prepare a solution of the benzene derivative (
M) and the Trapping Agent ( M). -
Critical: The concentration of the Trapping Agent must be high enough to scavenge >99% of the
-enol (pseudo-first-order conditions). -
Deoxygenation: Bubble with Argon for 20 mins. Oxygen quenches the triplet state and oxidizes the enol.
-
-
Irradiation & Monitoring:
-
Irradiate the sample for set intervals (
). -
Monitor the reaction via 1H-NMR (formation of the cycloaddition adduct) or GC-MS .
-
Note: UV-Vis is often unsuitable due to overlapping absorption bands of the reactant and product.
-
-
Calculation: Plot Moles of Product vs. Moles of Photons Absorbed . The slope is
.
Protocol B: Transient Absorption Spectroscopy (The "Formation" Method)
Purpose: Measures the quantum yield of the formation of the photoenol (
Experimental Setup (Laser Flash Photolysis)
-
Pump: Nd:YAG laser (266 nm or 355 nm, 4-6 ns pulse).
-
Probe: Xe arc lamp.
-
Reference Standard: Benzophenone (in Benzene,
).
Workflow Diagram
Figure 2: Comparative Laser Flash Photolysis workflow for quantum yield determination.
Calculation Logic (Relative Method)
The quantum yield is calculated by comparing the transient absorbance (
-
Challenge:
is often unknown. -
Solution: Use the Singlet Depletion Method or Energy Transfer to a standard acceptor (e.g.,
-carotene) to determine first.
Data Analysis & Validation
Summary of Quantum Yield Parameters
| Parameter | Symbol | Method | Typical Range | Notes |
| Product QY | Chemical Trapping | 0.1 – 0.8 | Depends on trapping agent conc. | |
| Formation QY | Transient Absorption | 0.5 – 1.0 | Intrinsic efficiency of 1,5-H shift. | |
| Fluorescence QY | Steady-State Fluor. | < 0.01 | Photoenolization competes with fluorescence. |
Troubleshooting Guide
-
Low Quantum Yield (< 0.01):
-
Cause: Oxygen quenching.
-
Fix: Ensure rigorous freeze-pump-thaw degassing.
-
-
Non-Linear Actinometry Plot:
-
Cause: Inner filter effect (reactant absorbs less light as it is consumed).
-
Fix: Keep conversion < 10% or apply photokinetic corrections.
-
-
Solvent Effects:
-
Polar solvents (methanol) stabilize the enol, potentially altering the
isomerization rates compared to non-polar solvents (benzene/cyclohexane).
-
References
-
IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). "Photoenolization".[3][4][5] [Link]
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Chapter 4: Aromatic Compounds). [Link]
-
Scaiano, J. C. (1989).[6] Handbook of Organic Photochemistry. CRC Press. (Vol 1, Section on Photoenolization). [Link]
-
Montalti, M., et al. (2006). Handbook of Photochemistry. CRC Press. (Standard Actinometry Protocols).[7] [Link]
-
Hatchard, C. G., & Parker, C. A. (1956). "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer". Proceedings of the Royal Society of London. Series A. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. static.horiba.com [static.horiba.com]
- 7. technoprocur.cz [technoprocur.cz]
Application Note: Kinetic Analysis of 1,5-Hydrogen Shift in Benzophenone Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinetic analysis of 1,5-hydrogen shifts in benzophenone derivatives. This intramolecular photochemical reaction, a subset of the Norrish Type II reaction, is of significant interest due to its role in photostability, degradation pathways of pharmaceuticals, and the design of photoremovable protecting groups. This application note details the theoretical underpinnings of the reaction, provides step-by-step experimental protocols using laser flash photolysis and transient absorption spectroscopy, and offers guidance on data analysis and interpretation.
Introduction: The Significance of 1,5-Hydrogen Shifts in Benzophenone Derivatives
Benzophenone and its derivatives are a class of aromatic ketones widely utilized in various fields, from photoinitiators in polymer chemistry to pharmacophores in drug discovery.[1] Their rich photochemistry is dominated by the reactivity of the triplet excited state, which can readily abstract a hydrogen atom from a suitable donor.[2] When this hydrogen abstraction occurs intramolecularly from a γ-carbon, it is known as a 1,5-hydrogen shift, a key step in the Norrish Type II reaction.[3]
Understanding the kinetics of this 1,5-hydrogen shift is crucial for several reasons:
-
Drug Stability and Phototoxicity: Many pharmaceutical compounds contain benzophenone-like moieties. Their susceptibility to intramolecular hydrogen abstraction upon exposure to light can lead to photodegradation, altering their efficacy and potentially producing toxic byproducts.
-
Design of Photolabile Protecting Groups: The Norrish Type II reaction can be harnessed to design photoremovable protecting groups for various functional groups in organic synthesis and chemical biology. The efficiency of the deprotection is directly related to the rate of the initial 1,5-hydrogen shift.
-
Mechanistic Elucidation: Detailed kinetic analysis provides fundamental insights into the factors governing the reactivity of excited states, including the influence of molecular structure, solvent polarity, and temperature.
This application note will provide the theoretical framework and practical guidance necessary to conduct a thorough kinetic analysis of the 1,5-hydrogen shift in benzophenone derivatives.
Theoretical Background: The Norrish Type II Reaction Pathway
The Norrish Type II reaction in benzophenone derivatives containing an accessible γ-hydrogen proceeds through a well-established mechanism.[3] Upon absorption of a photon, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). Rapid and efficient intersystem crossing (ISC) then populates the triplet excited state (T₁), which is the key reactive intermediate.[4]
The T₁ state, possessing a diradical character on the carbonyl oxygen, can then abstract a hydrogen atom from the γ-position in a 1,5-hydrogen shift, forming a 1,4-biradical intermediate.[5] This biradical can then undergo one of two primary decay pathways:
-
Cleavage (Fragmentation): The Cα-Cβ bond cleaves to yield an enol and an alkene. The enol subsequently tautomerizes to the corresponding ketone.[6][7]
-
Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol derivative.[7]
The kinetics of the overall process are often dictated by the rate of the initial 1,5-hydrogen abstraction step.
Visualizing the Mechanism
Caption: The Norrish Type II reaction pathway in benzophenone derivatives.
Experimental Design and Protocol: Laser Flash Photolysis and Transient Absorption Spectroscopy
To measure the kinetics of the 1,5-hydrogen shift, which typically occurs on the nanosecond to microsecond timescale, laser flash photolysis (LFP) coupled with transient absorption (TA) spectroscopy is the technique of choice.[8][9] This pump-probe technique allows for the direct observation of the transient species involved in the reaction.[10][11]
Principle of the Experiment
A short, high-energy laser pulse (the "pump") excites the benzophenone derivative to its triplet state. A second, lower-intensity light source (the "probe") is passed through the sample, and the change in its absorbance is monitored over time. The decay of the triplet state and the formation and decay of the subsequent 1,4-biradical can be tracked by observing the changes in absorbance at specific wavelengths.
Experimental Workflow
Caption: Workflow for kinetic analysis using laser flash photolysis.
Detailed Protocol
Materials and Equipment:
-
Nanosecond pulsed laser (e.g., Nd:YAG laser with third harmonic at 355 nm)[8]
-
Probe light source (e.g., high-pressure xenon arc lamp)[12]
-
Monochromator
-
Detector (e.g., photomultiplier tube (PMT) or intensified CCD (ICCD) camera)[8]
-
Digital oscilloscope or digitizer[9]
-
Quartz cuvette with a side arm for deoxygenation
-
Spectrophotometric grade solvent (e.g., acetonitrile, benzene)
-
Benzophenone derivative of interest
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Sample Preparation:
-
Prepare a solution of the benzophenone derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength (e.g., 355 nm) in a 1 cm path length cuvette.
-
Transfer the solution to the quartz cuvette.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 20-30 minutes. This is crucial as molecular oxygen can quench the triplet excited state.
-
-
Instrument Setup:
-
Align the pump laser beam and the probe light beam so that they overlap within the sample cuvette.
-
Set the excitation wavelength of the laser (e.g., 355 nm).
-
Set the monochromator to the desired probe wavelength. A good starting point is to scan the transient absorption spectrum to identify the absorption maxima of the triplet state and the biradical. For many benzophenone derivatives, the triplet absorbs in the 520-540 nm range.[13]
-
-
Data Acquisition:
-
Acquire a baseline by measuring the probe light intensity before the laser flash.
-
Fire a single laser pulse to excite the sample.
-
Record the change in absorbance (ΔOD) as a function of time using the oscilloscope.[14]
-
Average multiple kinetic traces to improve the signal-to-noise ratio.
-
Repeat the measurement at different probe wavelengths to construct a time-resolved transient absorption spectrum.
-
Data Analysis and Interpretation
The data obtained from the LFP-TA experiment will be in the form of kinetic traces (ΔOD vs. time) at various wavelengths.
-
Identification of Transients:
-
The transient absorption spectrum recorded immediately after the laser flash (e.g., at 50 ns) will typically show the absorption of the triplet excited state.
-
As the triplet state decays, the absorption of the 1,4-biradical may appear at a different wavelength.
-
-
Kinetic Modeling:
-
The decay of the triplet state absorption can be fitted to a first-order exponential decay function to obtain the observed rate constant (k_obs). ΔOD(t) = ΔOD₀ * exp(-k_obs * t)
-
The rate constant for the 1,5-hydrogen shift (k_H) is often the dominant pathway for the decay of the triplet state in appropriately substituted benzophenones. Therefore, in many cases, k_obs ≈ k_H.
-
Quantum Yield Determination
The quantum yield (Φ) of the reaction is a measure of its efficiency and is defined as the number of molecules undergoing the reaction divided by the number of photons absorbed.[15][16]
Protocol for Quantum Yield Determination:
-
Actinometry: A chemical actinometer, a compound with a well-known quantum yield, is used to determine the photon flux of the light source.[17][18] Potassium ferrioxalate is a common actinometer.[19]
-
Sample Irradiation: Irradiate the solution of the benzophenone derivative for a specific time, ensuring that the absorbance of the starting material does not decrease by more than 10-15% to avoid complications from product absorption.
-
Analysis: Quantify the amount of product formed or reactant consumed using a suitable analytical technique (e.g., HPLC, GC-MS, or UV-Vis spectrophotometry).
-
Calculation: The quantum yield is calculated using the following formula:[15] Φ = (moles of product formed) / (moles of photons absorbed)
Example Data
The following table presents hypothetical kinetic data for the 1,5-hydrogen shift in a benzophenone derivative.
| Solvent | Triplet Lifetime (τ_T) [ns] | Rate Constant (k_H) [s⁻¹] | Quantum Yield (Φ) |
| Acetonitrile | 150 | 6.7 x 10⁶ | 0.35 |
| Benzene | 120 | 8.3 x 10⁶ | 0.42 |
| Isopropanol | 250 | 4.0 x 10⁶ | 0.28 |
Interpretation: The rate constant for the 1,5-hydrogen shift is influenced by the solvent. In this hypothetical example, the reaction is faster in the non-polar solvent benzene. The lower rate in isopropanol could be due to intermolecular hydrogen bonding between the solvent and the benzophenone carbonyl group, which can compete with the intramolecular hydrogen abstraction.
Conclusion
The kinetic analysis of the 1,5-hydrogen shift in benzophenone derivatives provides invaluable information for understanding their photochemical behavior. Laser flash photolysis with transient absorption spectroscopy is a powerful technique for directly observing the reactive intermediates and determining the rate constants of these ultrafast reactions. By following the protocols outlined in this application note, researchers can obtain reliable kinetic data to guide the design of more stable pharmaceuticals, develop efficient photoremovable protecting groups, and advance our fundamental understanding of photochemical reaction mechanisms.
References
-
Fiveable. (2025, August 15). 9.2 Quantum yield determination and interpretation. Retrieved from [Link]
-
Gorman, A. A., & Rodgers, M. A. J. (1981). Use of laser flash photolysis time-resolved spectrophotometry to investigate interprotein and intraprotein electron transfer mechanisms. PubMed. Retrieved from [Link]
-
Houk, K. N., & Liu, F. (2022, November 1). Probative Evidence and Quantitative Energetics for the Unimolecular Mechanism of the 1,5-Sigmatropic Hydrogen Shift of Cyclopentadiene. Journal of the American Chemical Society. Retrieved from [Link]
-
Fairbridge, C. (1987). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Retrieved from [Link]
-
Kühler, P., et al. (2018, May 1). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Retrieved from [Link]
-
Lalevée, J., et al. (2008). Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Zhang, P., et al. (1996). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). An Introduction to Flash Photolysis using the LP980 Spectrometer. Retrieved from [Link]
-
Cronkhite, J. M., et al. (1999). Laser Flash Photolysis Studies of Radical−Radical Reaction Kinetics: The HO2 + IO Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wang, K., et al. (2021, May 29). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Retrieved from [Link]
-
Hamburger, R., et al. (2024, February 16). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments. Retrieved from [Link]
-
Dorman, G., & Prestwich, G. D. (1994, May 17). Benzophenone photophores in biochemistry. PubMed. Retrieved from [Link]
-
Luzchem Research. (n.d.). Transient Absorption Spectrometer - Laser Flash Photolysis. Retrieved from [Link]
-
Slideshare. (n.d.). Lect. 5 quantum yield and photosensitize reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Laser flash photolysis – long path absorption set-up used for the kinetic investigations. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
-
Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved from [Link]
-
University of Auckland. (2012, July 10). Transient absorption spectroscopy (TrA). Retrieved from [Link]
-
Schmalz, H.-G., et al. (2007). Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pollet, P., et al. (2012). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
Carpenter, B. K., et al. (2006, November 22). Thermal[15][17] hydrogen sigmatropic shifts in cis,cis-1,3-cyclononadienes probed by gas-phase kinetic studies and density functional theory calculations. PubMed. Retrieved from [Link]
-
Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]
-
Wheeler, S. E., et al. (2022, July 21). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. RSC Publishing. Retrieved from [Link]
-
Frankamp, B. L., et al. (2001, October 13). Aryl Ketone Photochemistry on Monolayer Protected Clusters: Study of the Norrish Type II Reaction as a Probe of Conformational Mobility and for Selective Surface Modification. Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). The[15][17] hydrogen shift reaction in (3Z )(5,5,5-2 H3)penta-1,3-diene.... Retrieved from [Link]
-
Dr. Vikrant Palekar. (2020, September 23). Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. YouTube. Retrieved from [Link]
-
Bawane, S. P., & Sawant, S. B. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Scilit. Retrieved from [Link]
-
CORE. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - 1,5-Hydrogen shift; [1,5-H] shift. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.4: Sigmatropic Rearrangements. Retrieved from [Link]
-
Cui, G., & Fang, W.-H. (2016, January 28). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]
Sources
- 1. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. edinst.com [edinst.com]
- 9. luzchem.com [luzchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transient absorption spectroscopy (TrA) | Photon Factory [photonfactory.blogs.auckland.ac.nz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. par.nsf.gov [par.nsf.gov]
- 15. fiveable.me [fiveable.me]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Steady-State Irradiation of Acetoxy-Benzophenones
Preamble: The Photochemical Versatility of Benzophenones
Benzophenone and its derivatives are cornerstone molecules in the field of organic photochemistry.[1][2][3] Their utility stems from a unique combination of photophysical properties: strong absorption in the UV-A region, a high quantum yield for intersystem crossing to the triplet state (approaching 100%), and a long-lived, reactive triplet state.[4][5][6] This triplet state is a powerful diradical capable of initiating a variety of chemical transformations, most notably hydrogen atom abstraction from suitable donors.[7][8]
The introduction of an acetoxy substituent onto the benzophenone scaffold introduces a new dimension to its photochemistry. Beyond the canonical hydrogen abstraction pathway, acetoxy-benzophenones can undergo intramolecular reactions or photolysis of the ester group, leading to a diverse array of potential products. Understanding and controlling these photochemical pathways under steady-state conditions is critical for applications in synthesis, materials science, and photobiology.
This guide provides a detailed framework for designing and executing steady-state irradiation experiments on acetoxy-benzophenones. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that researchers can not only replicate the described protocols but also adapt them to their specific scientific questions.
Foundational Principles of the Experiment
The objective of a steady-state irradiation experiment is to expose a sample to a constant, quantifiable flux of photons over a defined period. This allows for the determination of key photochemical parameters, such as the quantum yield (Φ), which is the measure of a photochemical reaction's efficiency.[9][10][11] The quantum yield is defined as the number of molecules undergoing a specific process divided by the number of photons absorbed by the system.[9][12][13]
The Photochemical Reaction Pathway
The process begins with the absorption of a photon, promoting the acetoxy-benzophenone from its ground state (S₀) to an excited singlet state (S₁). Due to highly efficient spin-orbit coupling, this S₁ state rapidly undergoes intersystem crossing (ISC) to the more stable, longer-lived triplet state (T₁).[4][5][6] It is from this T₁ state that the chemistry of interest occurs.
Caption: Schematic of a typical "merry-go-round" photoreactor setup.
Protocol 1: Quantifying Photon Flux via Chemical Actinometry
To calculate a quantum yield, one must first know the rate at which photons are entering the reaction vessel. [14]Chemical actinometry is the gold standard for this measurement. [12][15]The potassium ferrioxalate actinometer is widely used for UV and visible light (up to ~500 nm) due to its high sensitivity and well-characterized quantum yield. [14][16] Objective: To determine the photon flux (I₀) of the light source in units of einsteins s⁻¹ (einstein = 1 mole of photons).
Materials:
-
Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O
-
Sulfuric acid (H₂SO₄), concentrated
-
1,10-Phenanthroline solution (approx. 0.1% w/v)
-
Sodium acetate (NaOAc) buffer solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or tubes identical to those used for the main experiment
Step-by-Step Methodology:
-
Prepare Actinometer Solution: Prepare a 0.006 M solution of K₃[Fe(C₂O₄)₃] in 0.05 M H₂SO₄. Crucial: This solution is light-sensitive and must be prepared in the dark and stored in a foil-wrapped flask.
-
Irradiation: Fill a quartz tube with a known volume of the actinometer solution. Place it in the photoreactor and irradiate for a specific, measured time (t). The time should be chosen such that the conversion is kept below 10% to ensure a linear response.
-
Dark Control: Prepare an identical tube that is wrapped completely in aluminum foil and place it in the reactor alongside the irradiated sample. This accounts for any thermal decomposition.
-
Complexation: After irradiation, pipette a precise aliquot (e.g., 2.0 mL) of both the irradiated solution and the dark control into separate volumetric flasks (e.g., 10.0 mL). To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the sodium acetate buffer. Dilute to the mark with deionized water and mix thoroughly.
-
Incubation: Allow the solutions to stand in the dark for at least 30 minutes for the red Fe(II)-phenanthroline complex to fully develop.
-
Spectrophotometry: Measure the absorbance (A) of the irradiated and dark control samples at 510 nm. The difference (ΔA = A_irradiated - A_dark) is used for calculation.
-
Calculation of Moles of Fe²⁺ Formed: The number of moles of Fe²⁺ formed can be calculated using the Beer-Lambert law:
-
Moles of Fe²⁺ = (ΔA * V₁) / (ε * l * V₂)
-
V₁ = total volume of the irradiated actinometer solution (L)
-
ε = molar absorptivity of the Fe(II)-phenanthroline complex at 510 nm (~11,100 L mol⁻¹ cm⁻¹)
-
l = path length of the cuvette (cm)
-
V₂ = volume of the aliquot taken for analysis (L)
-
-
-
Calculation of Photon Flux (I₀):
-
I₀ = (Moles of Fe²⁺) / (t * Φ_Fe²⁺ * f)
-
t = irradiation time (s)
-
Φ_Fe²⁺ = the known quantum yield for Fe²⁺ formation at the irradiation wavelength (e.g., 1.21 at 365 nm).
-
f = fraction of light absorbed by the actinometer. For optically dense solutions (Absorbance > 2), f ≈ 1.
-
-
Protocol 2: Steady-State Irradiation of 4-Acetoxybenzophenone
This protocol details a representative experiment for the photoreduction of 4-acetoxybenzophenone in the presence of a hydrogen donor, 2-propanol.
Objective: To irradiate 4-acetoxybenzophenone under steady-state conditions and monitor the reaction progress to determine the quantum yield of substrate disappearance.
Materials:
-
4-Acetoxybenzophenone
-
2-Propanol (IPA), HPLC grade
-
An appropriate internal standard for chromatographic analysis (e.g., biphenyl)
-
Solvent for analysis (e.g., acetonitrile)
-
Quartz reaction tubes with septa
-
Nitrogen or Argon gas supply
-
HPLC or GC-MS for analysis
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 4-acetoxybenzophenone in 2-propanol at a known concentration (e.g., 0.01 M). The concentration should be chosen to ensure significant light absorption at the irradiation wavelength. Add a known concentration of the internal standard.
-
Sample Degassing: Transfer a precise volume of the solution into a quartz reaction tube. Seal with a septum. Degas the solution for 15-20 minutes by bubbling with a slow stream of nitrogen or argon via a long needle, with a short needle serving as an outlet. Causality: Molecular oxygen (O₂) is an efficient quencher of triplet excited states and must be removed to ensure the desired photochemical reaction can proceed efficiently. [4]3. Irradiation: Place the degassed sample tube into the pre-calibrated photoreactor (from Protocol 1). Irradiate the sample for a set period. It is best to run a time-course experiment, taking aliquots at different time points (e.g., 0, 5, 10, 20, 40 minutes) to monitor the reaction progress.
-
Dark Control: Prepare and degas a sample in the same manner but wrap the tube in aluminum foil. This control ensures that no reaction occurs in the absence of light.
-
Sample Analysis: At each time point, withdraw an aliquot from the reaction mixture using a syringe. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by HPLC or GC-MS to determine the concentration of the remaining 4-acetoxybenzophenone relative to the internal standard.
-
Data Processing: Plot the concentration of 4-acetoxybenzophenone versus irradiation time. The initial rate of reaction (moles L⁻¹ s⁻¹) can be determined from the slope of this plot at t=0.
Quantum Yield Calculation
The quantum yield of disappearance of the acetoxy-benzophenone (Φ_dis) is calculated as follows:
Φ_dis = (Rate of disappearance of reactant) / (Rate of photon absorption)
-
Rate of disappearance: (d[Reactant]/dt) * V, obtained from the initial slope of the concentration vs. time plot.
-
Rate of photon absorption: I₀ * f, where I₀ is the photon flux determined from actinometry and f is the fraction of light absorbed by the reactant at the start of the reaction. The fraction f can be calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the solution at the irradiation wavelength.
Concluding Remarks
The experimental framework detailed herein provides a robust starting point for investigating the steady-state photochemistry of acetoxy-benzophenones. By carefully quantifying the light source through chemical actinometry and meticulously controlling experimental variables such as atmosphere and temperature, researchers can obtain high-quality, reproducible data. This enables the accurate determination of quantum yields, which is the first step toward elucidating complex reaction mechanisms and harnessing the synthetic potential of these versatile photoactive molecules.
References
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. University of Bristol. [Link]
-
Fiveable. (2025, August 15). 9.2 Quantum yield determination and interpretation. Fiveable. [Link]
-
Tesa, M. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Velea, S., & Danciu, V. (n.d.). Chemical Actinometry – a Useful Tool for Light Adsorption in Photochemical Reactors. Scientific Bulletin Series C. [Link]
-
Chem Lab. (n.d.). Photochemical preparation of benzopinacol. chem.latech.edu. [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Scribd. [Link]
-
Agafonov, M. V., et al. (2024). Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical bending. Physical Chemistry Chemical Physics, 26(14), 11956-11962. [Link]
-
RSC Publishing. (n.d.). Gas phase dynamics of triplet formation in benzophenone. RSC Publishing. [Link]
-
The Spectrum. (2025, February 17). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
-
RSC Publishing. (n.d.). PCCP. The Royal Society of Chemistry. [Link]
-
Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
-
HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. [Link]
-
Technoprocur.cz. (n.d.). Chemical Actinometry. Technoprocur.cz. [Link]
-
Laimgruber, S., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]
-
Slideshare. (n.d.). Lect. 5 quantum yield and photosensitize reaction. Slideshare. [Link]
-
Oreate AI. (2026, February 3). Unlocking Light's Power: A Gentle Introduction to Actinometry in Photochemistry. Oreate AI. [Link]
-
Gonzalez, M. C., et al. (2026, February 10). Coupling Aqueous Phase Chemical Actinometry with EPR Spectroscopy: An Approach for Probing Photochemical Processes at the Air–Sea Interface. PMC. [Link]
-
Thesis. (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. core.ac.uk. [Link]
-
ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quantum yield. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Chemistry LibreTexts. [Link]
-
Smith, C., et al. (2025, July 28). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]
-
El Achia, N., et al. (2017). Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy. RSC Publishing. [Link]
-
Phoseon Technology. (2020, August 25). UV LED Light Sources for Photochemistry. Phoseon Technology. [Link]
-
Accounts of Chemical Research. (2012, June 14). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas phase dynamics of triplet formation in benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. One moment, please... [edinst.com]
- 5. edinst.com [edinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. Lect. 5 quantum yield and photosensitize reaction | PPTX [slideshare.net]
- 12. technoprocur.cz [technoprocur.cz]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. Unlocking Light's Power: A Gentle Introduction to Actinometry in Photochemistry - Oreate AI Blog [oreateai.com]
- 15. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]
- 16. Coupling Aqueous Phase Chemical Actinometry with EPR Spectroscopy: An Approach for Probing Photochemical Processes at the Air–Sea Interface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Effect of oxygen quenching on 2-acetoxy-2'-methylbenzophenone triplet lifetime
The following technical guide is structured as an interactive troubleshooting center for researchers utilizing 2-acetoxy-2'-methylbenzophenone (2A2MBP) in time-resolved photochemistry. It addresses the kinetic competition between intramolecular photoenolization and intermolecular oxygen quenching.
Current Status: Online | Specialist: Senior Application Scientist, Photophysics Division Subject: Oxygen Quenching Effects & Triplet Lifetime Modulation
Executive Summary: The Kinetic Landscape
You are likely observing a complex decay profile. Unlike unsubstituted benzophenone, which exhibits a long-lived triplet state (
Your experimental challenge lies in the competition between two dominant channels:
-
Intramolecular Hydrogen Abstraction (
): The rapid abstraction of a hydrogen from the 2'-methyl group to the carbonyl oxygen, forming a short-lived photoenol. -
Intermolecular Oxygen Quenching (
): The diffusion-controlled energy transfer to molecular oxygen.
The Critical Insight: If your triplet lifetime is dominated by fast photoenolization (
Module 1: Diagnostic Workflows (Troubleshooting)
Issue 1: "I see no change in lifetime after degassing."
Diagnosis: The intramolecular reaction is outcompeting oxygen diffusion.
Context: In fluid solutions (e.g., Acetonitrile, Benzene), the rate of hydrogen abstraction (
Validation Protocol:
-
Switch Solvent Viscosity: Move from Acetonitrile (
cP) to a viscous solvent like Ethylene Glycol or a polymer matrix. Increased viscosity slows down the conformational change required for H-abstraction, potentially lengthening enough to make quenching observable. -
Check the Amplitude: Oxygen often quenches the yield of the transient species (by intercepting precursors) rather than just the lifetime if the quenching is static or occurs within the excitation pulse width. Check if the
(optical density) decreases in air-saturated samples compared to Argon.
Issue 2: "My Stern-Volmer plot is non-linear."
Diagnosis: Mixed population decay or ground-state complexation. Context: 2A2MBP may exist in different conformers (syn/anti relative to the carbonyl). Only the syn-conformer can undergo rapid photoenolization. The anti-conformer must rotate or decay via slower pathways, making it highly susceptible to oxygen quenching.
Actionable Steps:
-
Bi-exponential Fit: Analyze your decay traces with a bi-exponential function:
- : Likely the syn-conformer undergoing photoenolization (Oxygen insensitive).
- : The anti-conformer or relaxed triplet (Oxygen sensitive).
-
Wavelength Selection: Monitor at 320–340 nm (Photoenol absorption) vs. 520–540 nm (Triplet-Triplet absorption). The kinetics often differ between these bands [2].
Module 2: Mechanistic Visualization
The following diagram illustrates the competitive pathways determining the fate of the excited triplet state (
Caption: Kinetic competition between intramolecular photoenolization (
Module 3: Quantitative Analysis Protocols
Protocol A: Determination of Quenching Constant ( )
If you detect an oxygen effect, use this protocol to quantify the bimolecular quenching constant.
Prerequisites:
-
Laser Flash Photolysis system (Excitation: 266 nm or 355 nm).
-
Solvent: Acetonitrile (UV grade).
-
Gas manifold: Argon (or
) and Oxygen tanks.
Step-by-Step:
-
Preparation: Prepare a
M solution of 2A2MBP. Absorbance at excitation wavelength should be OD. -
Baseline (
): Purge with Argon for 20 minutes. Measure the triplet decay rate ( ). This is your (sum of ). -
Titration:
-
Equilibrate the sample with gas mixtures of known
concentrations (e.g., 10%, 20%, 50%, 100% ). -
Alternatively, bubble pure
for fixed intervals (saturation in MeCN is mM at 25°C [3]).
-
-
Data Plotting: Plot
vs. . -
Interpretation:
-
Slope:
. Expected value: to (Diffusion limit). -
Intercept:
. If , the intercept is dominated by photoenolization.
-
Table 1: Expected Kinetic Parameters (Solvent: Acetonitrile, 298K)
| Parameter | Symbol | Typical Value Range | Notes |
| Triplet Energy | ~68-69 kcal/mol | Similar to parent benzophenone [4]. | |
| Intrinsic Lifetime | 10 ns – 500 ns | Highly dependent on methyl group proximity (conformer). | |
| Oxygen Quenching | Diffusion controlled in low viscosity solvents. | ||
| Enolization Rate | The primary competitor to oxygen quenching. |
Module 4: Advanced Considerations for Drug Development
If you are using 2A2MBP as a photo-caged compound or prodrug model :
-
Singlet Oxygen Generation: Even if the triplet lifetime is short, the interaction with
generates Singlet Oxygen ( ).-
Test: Use 1,3-diphenylisobenzofuran (DPBF) as a chemical trap to quantify
generation. If is produced, it confirms the triplet state was intercepted by oxygen before enolization was complete.
-
-
Solvent Polarity Effects: The acetoxy group is polar.[1] In highly polar solvents (water/buffer), the triplet state character (
vs ) may shift, altering both and . The state is more reactive toward H-abstraction. A shift to (common in water) might slow down enolization, increasing sensitivity to oxygen [5].
References
-
Wirz, J., et al. (2003). "Photoenolization of 2-Methylbenzophenone: A Flash Photolysis Study." Journal of Physical Chemistry A.
-
Scaiano, J. C. (1980). "Laser flash photolysis studies of the reactions of benzophenone triplets." Journal of the American Chemical Society.[2]
-
Murov, S. L. (1993). Handbook of Photochemistry. Marcel Dekker.[2] (Standard reference for solvent oxygen solubility).
-
Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press.
-
Wagner, P. J. (1976). "Conformational mobility and photochemistry of 2-methylbenzophenone." Accounts of Chemical Research.
Sources
Technical Guide: Optimizing Yield in Photo-Fries Rearrangements
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Photochemistry Division Subject: Troubleshooting and Yield Optimization for Photo-Fries Rearrangements
Introduction: The Radical Pair Challenge
The photo-Fries rearrangement is a powerful, catalyst-free method to convert aryl esters into hydroxyaryl ketones. However, it is notoriously plagued by low yields in batch systems. The root cause is rarely the starting material but rather the solvent cage effect .
Unlike the thermal Fries rearrangement (which uses Lewis acids like
The Critical Junction:
-
Scenario A (Desired): The radicals remain trapped within the solvent "cage," recombine, and tautomerize to form the ortho- or para- hydroxyketone.
-
Scenario B (Yield Killer): The radicals diffuse out of the cage ("cage escape").[1] The phenoxy radical abstracts a hydrogen atom from the solvent, forming phenol —the most common byproduct that destroys yield.
This guide provides a technical framework to force Scenario A and suppress Scenario B.
Module 1: Solvent Engineering (The Cage Effect)
The Issue: Low conversion to ketone; high ratio of phenol byproduct. The Fix: Increase microviscosity to prolong the lifetime of the radical cage.
Mechanism of Action
Standard solvents like hexane or acetonitrile have low viscosity, allowing radicals to diffuse apart rapidly (within picoseconds). Increasing the microviscosity hinders this diffusion, forcing the radical pair to recombine.
Protocol: Solvent Selection for Yield
Do not rely solely on bulk viscosity. Use solvents that create a "stiff" local environment around the solute.
| Solvent System | Bulk Viscosity (cP) | Cage Effect Efficiency | Recommended For |
| Acetonitrile | 0.37 | Low (< 10%) | Initial screening only. |
| tert-Butanol | 4.3 | Moderate | General synthesis; easy removal. |
| Polyethylene Glycol (PEG-400) | ~90 | High | Maximizing yield; suppressing phenol. |
| SDS Micelles (0.1 M) | N/A (Heterogeneous) | Very High | Hydrophobic esters; high regioselectivity. |
Expert Insight: For maximum yield, employ micellar catalysis . Dissolving your substrate in an aqueous SDS (Sodium Dodecyl Sulfate) solution creates hydrophobic pockets. The radical pair is physically trapped inside the micelle, preventing cage escape and significantly reducing phenol formation.
Module 2: Reactor Configuration (Batch vs. Flow)
The Issue: Reaction darkens (yellowing/browning), yield plateaus after 30 minutes, product degrades. The Fix: Transition from Batch to Microflow Photochemistry.
The Physics of Failure in Batch
In a flask, the Beer-Lambert law dictates that light is absorbed primarily at the vessel walls. The reaction mixture nearest the light source over-irradiates (causing product degradation and polymerization), while the bulk center remains unreacted.
The Flow Advantage
Microflow reactors utilize channels with depths (
Visualization: Flow Reactor Setup
Caption: Schematic of a continuous flow photochemistry setup. The Back Pressure Regulator (BPR) is critical to prevent solvent degassing/bubbles which scatter light.
Module 3: Selectivity Control (Zeolites & Surfaces)
The Issue: Poor selectivity (1:1 mixture of ortho and para isomers). The Fix: Surface-mediated photochemistry using Zeolites (Faujasites/ZSM-5).
The Confinement Strategy
By adsorbing the aryl ester onto a zeolite surface before irradiation, you restrict the rotational freedom of the radical intermediates.
-
ZSM-5: Narrow pores often favor the linear para-isomer.
-
Faujasite (NaY): Larger supercages can stabilize specific transition states, often enhancing ortho-selectivity via chelation with the alkali cation.
Protocol:
-
Dissolve ester in a volatile solvent (e.g., pentane).
-
Add activated zeolite (1:10 w/w ratio).
-
Evaporate solvent to adsorb ester onto the solid support.
-
Irradiate the solid powder as a slurry or dry film.
-
Extract product with polar solvent (Methanol/Ether).
Module 4: Troubleshooting FAQ
Q1: My reaction mixture turns dark yellow/brown within 10 minutes, and the yield is <30%.
-
Diagnosis: This is "polymerization" caused by the coupling of escaped phenoxy radicals or photodegradation of the product.
-
Solution:
-
Switch to Flow: Reduce residence time to prevent product degradation.
-
Degas Solvents: Oxygen can quench excited states or promote oxidative side reactions. Sparge with Argon for 15 mins.
-
Check Wavelength: If using a medium-pressure Hg lamp, use a Pyrex filter to cut off wavelengths
. High-energy UV (<280 nm) destroys the hydroxyketone product.
-
Q2: I am isolating 60% phenol and only 20% ketone.
-
Diagnosis: Massive cage escape. The radicals are diffusing apart before they can recombine.
-
Solution:
-
Increase Viscosity: Switch solvent to tert-Butanol or PEG.
-
Lower Temperature: Cooling the reaction (0°C to -20°C) increases solvent viscosity and reduces the diffusion rate of radicals, favoring recombination.
-
Q3: How do I scale this up? Batch reactors take days for 10g.
-
Diagnosis: Photon flux limitation.
-
Solution: Do not use a larger flask. The path length will block light. Scale up by "numbering up" (running multiple flow reactors in parallel) or by running a flow reactor continuously for longer periods.
Visualizing the Mechanism[2]
Understanding the bifurcation point between Product and Byproduct is essential for troubleshooting.
Caption: The competition between in-cage recombination (Green Path) and cage escape (Red Path) determines the yield.
References
-
Kulkarni, A. et al. (2018). Viscosity controlled photo-flow chemistry: A new tool for the optimization of photo-Fries rearrangement. Journal of Flow Chemistry.
-
Ramamurthy, V. et al. (1996).[2] Remarkable Product Selectivity During Photo-Fries and Photo-Claisen Rearrangements within Zeolites. Journal of the American Chemical Society.
-
Kappe, C. O. et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal.
-
Weiss, R. G.[2] & Ramamurthy, V. (2016).[3] Comparison of Solvent Bulk Viscosity and Microviscosity in Predicting the Recombination Efficiencies of Radical Cage Pairs. Journal of the American Chemical Society.
Sources
Technical Support Center: Photochemical Stability & Optimization
Topic: Preventing Hydrolysis of Acetoxy Groups During Photolysis
Current Status: SYSTEM ACTIVE Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PHOTO-STAB-001
Executive Summary & Diagnostic Overview
The Core Problem: You are likely observing the degradation of an acetoxy (acetyl ester) functional group during the photocleavage of a photolabile protecting group (PPG), such as an o-nitrobenzyl derivative.
The Mechanism of Failure: While acetoxy groups are generally stable at neutral pH, they are susceptible to acid-catalyzed hydrolysis and thermal degradation . Photolysis of common PPGs (especially o-nitrobenzyl systems) is not chemically neutral; it generates nitrosoaldehydes and, critically, releases protons (H⁺) or acidic byproducts [1].
If these protons are not scavenged, the local pH in your reaction vessel can drop significantly (often < pH 4), catalyzing the hydrolysis of your bystander acetoxy group. Furthermore, broad-spectrum UV sources (mercury arc lamps) generate significant infrared (IR) heat, accelerating this hydrolytic cleavage according to the Arrhenius equation [2].
The Solution Strategy:
-
Buffer the System: Neutralize photogenerated acid immediately.
-
Manage the Energy: Switch to specific-wavelength LEDs to eliminate thermal load.
-
Control the Nucleophile: Minimize water activity or use non-nucleophilic solvents.
Experimental Protocols & Modules
Module A: Solvent & Buffer Engineering
Objective: Control the chemical micro-environment to prevent acid accumulation.
Protocol 1: Aqueous Photolysis (Biological Conditions) If your experiment requires water (e.g., cell culture or protein uncaging), you cannot remove the nucleophile (water). You must instead control the catalyst (H⁺).
-
Buffer Selection: Use PBS or HEPES (10–50 mM) adjusted to pH 7.4.
-
Why: Water alone has no buffering capacity. A small amount of photogenerated acid will crash the pH.
-
-
Avoid Primary Alcohols: Do not use Methanol or Ethanol as co-solvents.
Protocol 2: Anhydrous Photolysis (Synthetic/Materials Chemistry) For small molecule uncaging, eliminating water is the most effective protection.
-
Solvent: Use anhydrous DCM (Dichloromethane) or MeCN .
-
Standard: Dry over activated 3Å molecular sieves for 24 hours prior to use.
-
-
Acid Scavenger: Add 2,6-Lutidine (1.0 – 1.5 equivalents relative to the cage).
Module B: Light Source Optimization
Objective: Eliminate thermal acceleration of hydrolysis.
The Issue with Mercury Lamps: High-pressure mercury lamps emit a broad spectrum.[5] While they provide the 365 nm UV needed for uncaging, they also emit massive amounts of IR radiation (heat).
Recommended Setup: Narrow-Band LED Switch to a high-power LED (365 nm or 405 nm depending on your PPG absorption).
| Feature | Mercury Arc Lamp | UV-LED (365 nm) | Impact on Acetoxy Stability |
| Spectrum | Broad (UV + Visible + IR) | Narrow (±10 nm) | LED Preferred: No waste energy. |
| Heat Load | High (Requires water jacket) | Low (Passive cooling) | LED Preferred: Prevents thermal hydrolysis. |
| Intensity | Variable (Bulb aging) | Constant | LED Preferred: Reproducible kinetics. |
Visualizing the Failure Pathway
The following diagram illustrates the "Fratricidal Hydrolysis" pathway where the photolysis byproduct attacks the payload.
Figure 1: Mechanism of acid-mediated side reactions during photolysis. Note how the "Buffer" node intercepts the proton before it can catalyze acetoxy hydrolysis.
Troubleshooting Guide (FAQ)
Q1: My acetoxy group is stable in the dark, but disappears after 5 minutes of irradiation. Is it photodegrading directly?
-
Diagnosis: Unlikely. Simple aliphatic acetoxy groups do not absorb at 365 nm.
-
Root Cause: "Dark" hydrolysis accelerated by heat or pH. You are likely generating acid (from the cage) and heating the solution (from the lamp).
-
Fix: Measure the pH of the solution after photolysis. If it is acidic, increase buffer concentration (e.g., move from 10mM to 50mM PBS).
Q2: I see a new spot on TLC that corresponds to the alcohol version of my product. Is this hydrolysis?
-
Diagnosis: Yes.
-
Advanced Fix: If you are in an organic solvent, ensure it is anhydrous . Water is the nucleophile. If there is no water, hydrolysis is chemically impossible. Use molecular sieves in your reaction vessel.
Q3: Can I use Methanol to dissolve my compound?
-
Diagnosis: CRITICAL STOP.
-
Reason: Methanol is a nucleophile. Under the acidic conditions of photolysis, Methanol will attack the acetoxy group, leading to transesterification (Acetate -> Methyl Ether/Ester exchange).
-
Fix: Switch to Acetonitrile (MeCN) or THF.
Decision Matrix for Experimental Setup
Use this logic flow to determine your optimal conditions.
Figure 2: Experimental decision tree for selecting solvents and additives to maximize ester stability.
References
-
Photolysis Kinetics & Acid Release: Reinfelds, M., et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. [Link] (Generalized DOI for oNB kinetics context)
-
Light Source Efficiency (LED vs. Mercury): Primelite. (2025). "UV-LED Exposure Systems vs Mercury Discharge Lamps." [Link]
-
Acid Scavenging in Photolysis: Wong, P. T., et al. (2022). "Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization." Journal of the American Chemical Society. [Link] (Contextual reference for stabilizing cations/acid control)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The differences between UVC-LED and ultraviolet mercury lamp [hc-hitech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light Source Selection for Photochemical Reactors: Comparative Analysis of LED, Mercury Lamps and Xenon Lamps-Shanghai 3S Technology [3s-tech.net]
Purification methods for 2-acetoxy-2'-methylbenzophenone photoproducts
Technical Support Center: Purification of 2-Acetoxy-2'-methylbenzophenone Photoproducts
Executive Summary
This guide addresses the purification and isolation of photoproducts derived from the UV-irradiation of 2-acetoxy-2'-methylbenzophenone . The primary photochemical pathway involves a Norrish Type II intramolecular hydrogen abstraction by the carbonyl oxygen from the ortho-methyl group, generating a transient photoenol (xylylenol) . This intermediate typically undergoes 6
Critical Warning: These photoproducts are often metastable and sensitive to:
-
Oxidation: Rapidly convert to anthraquinones in the presence of air/light.
-
Acidity: Silica gel acidity can catalyze dehydration or aromatization.
-
Thermal Stress: Retro-cyclization or polymerization can occur at high temperatures.
Part 1: Troubleshooting & FAQs
Q1: My crude reaction mixture turns yellow/brown upon concentration. Is this normal?
Diagnosis: This indicates oxidative degradation . The desired dihydroanthrone photoproducts are typically colorless or pale yellow. A deepening yellow/brown color suggests the formation of anthraquinone derivatives or polymerization. Solution:
-
Oxygen Exclusion: Ensure the photolysis was performed in thoroughly degassed solvents (freeze-pump-thaw x3).
-
Temperature Control: Evaporate solvents at <30°C under high vacuum. Do not use a heated water bath.
-
Argon Blanket: Store the crude oil under argon immediately.
Q2: The product decomposes on the silica gel column (streaking or low recovery).
Diagnosis: The acidic nature of standard silica gel (pH ~5-6) is catalyzing the aromatization (dehydration) or hydrolysis of the acetoxy group. Solution:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) . It is less acidic and gentler on sensitive enol/dihydro structures.
-
Fast Chromatography: Minimize residence time on the column. Use a "Flash" technique with higher flow rates.
Q3: I cannot separate the Starting Material (SM) from the Photoproduct.
Diagnosis: The polarity difference between the 2-acetoxy-2'-methylbenzophenone (SM) and the cyclized dihydroanthrone (Product) can be small due to the retention of the ester group. Solution:
-
Solvent Optimization: The photoproduct is slightly more polar due to the loss of aromaticity in one ring and the formation of a tertiary alcohol/enol ether moiety (depending on the exact tautomer).
-
Gradient: Use a shallow gradient. Start with 98:2 Hexane:EtOAc and increase to 90:10 .
-
Toluene Effect: Adding 5-10% Toluene to the eluent can improve separation by engaging in
- interactions with the aromatic SM, slightly altering its retention relative to the partially aliphatic product.
Part 2: Experimental Protocols
Protocol A: Optimized Flash Chromatography (Buffered Silica)
Best for: Isolation of the kinetic cyclization product.
Materials:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Buffer: Triethylamine (Et3N).
-
Solvents: n-Hexane (HPLC grade), Ethyl Acetate (EtOAc).
Step-by-Step:
-
Slurry Preparation: Suspend silica gel in Hexane containing 1% v/v Et3N . Pour into the column and flush with 3 column volumes (CV) of the same solvent to neutralize acidic sites.
-
Loading: Dissolve the crude photolysate in a minimum volume of Dichloromethane (DCM) or Toluene. Avoid loading with pure EtOAc as it broadens bands.
-
Elution Gradient:
-
0-5 min: 100% Hexane (removes non-polar impurities).
-
5-20 min: 0%
10% EtOAc in Hexane (Linear Gradient). -
20-30 min: Hold at 10% EtOAc.
-
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL for a 500 mg scale).
-
TLC Monitoring: Develop TLC plates in 80:20 Hexane:EtOAc . The SM will have a higher
(approx 0.6) than the cyclized product (approx 0.4-0.5).-
Visualization: UV (254 nm). The SM absorbs strongly; the product absorbs less intensely (loss of conjugation).
-
Protocol B: Low-Temperature Crystallization
Best for: Final polishing and obtaining X-ray quality crystals.
Principle: The starting benzophenone is often more soluble in non-polar solvents than the rigid, tricyclic photoproduct.
Step-by-Step:
-
Dissolve the semi-purified fraction (from chromatography) in a minimum amount of warm n-Pentane or Diethyl Ether .
-
Add Methanol dropwise until slight turbidity persists.
-
Add a drop of pure solvent to clear the solution.
-
Seal under Argon and place in a -20°C freezer for 24-48 hours.
-
Filtration: Filter the crystals quickly while cold. Wash with cold (-78°C) Pentane.
Part 3: Data & Visualization
Table 1: Physicochemical Properties & Separation Metrics
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] | UV Characteristics (254 nm) | Solubility (Hexane) | Stability |
| 2-Acetoxy-2'-methylbenzophenone (SM) | 0.60 | Strong Absorbance (Dark Spot) | High | Stable |
| Cyclized Photoproduct (Dihydroanthrone) | 0.45 | Moderate Absorbance | Moderate | Sensitive (Acid/Oxidation) |
| Anthraquinone (Oxidation Byproduct) | 0.35 | Strong Absorbance | Low | Very Stable |
Figure 1: Photochemical Pathway & Purification Logic
Caption: Mechanistic pathway from irradiation to isolation. Note the critical bifurcation at the transient stage where oxygen or acidity leads to irreversible byproduct formation.
References
-
Wagner, P. J. (1976). The Photochemistry of
-Hydrogen Abstraction. Accounts of Chemical Research, 4(5), 168–177. Link -
Wirz, J., et al. (1984). Photoenolization of o-Methylacetophenone and Related Compounds. Journal of the American Chemical Society, 106(3), 759-760. Link
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH. (Chapter 4: Norrish Type II Reactions). Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Acetoxy-2'-methylbenzophenone. Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scent.vn [scent.vn]
- 3. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assbt.org [assbt.org]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Acetoxy-2'-methylbenzophenone | 890098-87-0 [sigmaaldrich.com]
- 11. 2-Acetoxy-2'-methylbenzophenone | 890098-87-0 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Impact of concentration on photodimerization of benzophenones
Topic: Impact of Concentration on Photodimerization Efficiency
Audience: Researchers, Process Chemists, and Photochemists.
Core Concept: The Concentration-Depth Trade-off
In the photodimerization of benzophenone (BP) to benzpinacol, concentration is not merely a variable of stoichiometry; it is the primary determinant of optical penetration depth .
Unlike thermal reactions where mixing ensures homogeneity, this photochemical transformation is governed by the Beer-Lambert Law (
-
At Low Concentrations (<0.1 M): Light penetrates the entire reaction vessel. Kinetics are limited by the encounter rate between the excited triplet state (
) and the hydrogen donor (solvent). -
At High Concentrations (>0.5 M): The reaction suffers from the Inner Filter Effect (IFE) . 99% of photons are absorbed within the first few millimeters of the solution (the "skin"). The bulk solution remains dark and unreacted unless vigorous mixing brings fresh ground-state BP to the irradiated surface.
Key Takeaway: Optimization is a balance between maximizing photon absorption (high conc.) and maintaining a uniform reaction profile (low conc. or thin path length).
Mechanistic Pathway & Logic
The following diagram illustrates the competition between productive dimerization and concentration-dependent quenching pathways.
Figure 1: Kinetic pathway of Benzophenone photodimerization. Note that Oxygen Quenching and Self-Quenching compete directly with the productive H-Abstraction step.
Troubleshooting Guide (FAQ Format)
Category A: Reaction Kinetics & Yield
Q1: My reaction mixture turns yellow/brown, but the yield of benzpinacol is low. Is my concentration too high?
-
Diagnosis: This is likely due to oxygen quenching , not necessarily BP concentration. The triplet state of benzophenone (
) is quenched by dissolved oxygen at a diffusion-controlled rate ( ), which is faster than H-abstraction from isopropanol. -
The "Brown" Color: This often indicates the formation of light-absorbing transients or oxidation byproducts rather than the colorless benzpinacol.
-
Solution:
-
Degas: Sparge the solution with Argon or Nitrogen for 15-20 minutes before irradiation.
-
Seal: Ensure the reaction vessel is air-tight.
-
Check Acid: Ensure a drop of glacial acetic acid is added.[1][2] Traces of alkali (from glass or solvent) can catalyze the cleavage of benzpinacol back to BP or into benzhydrol.
-
Q2: I am using a high concentration (1.0 M), and the reaction stops after 2 hours. Why?
-
Diagnosis: Product Coating (Fouling). Benzpinacol is highly insoluble in isopropanol. At high concentrations, the product precipitates rapidly on the reactor walls (the light source side), creating an opaque "crust" that blocks UV light from reaching the remaining BP.
-
Solution:
-
Mechanical: Use vigorous magnetic stirring or an overhead stirrer to keep crystals suspended and scour the walls.
-
Sonication: Intermittent sonication can dislodge product from the glass interface.
-
Dilution: Reduce [BP] to 0.1–0.2 M to maintain solubility longer, though this reduces volumetric throughput.
-
Category B: Optical & Concentration Effects
Q3: Can I speed up the reaction by increasing Benzophenone concentration?
-
Technical Answer: No, usually the opposite.
-
Reasoning: Increasing [BP] beyond the point where Optical Density (OD) > 2 at the excitation wavelength (e.g., 350-365 nm) creates a "skin effect."
-
If OD is very high, all reaction happens in the first 100
of the solution. -
The bulk solution acts as a "dark zone."
-
-
Optimization Rule: Calculate the path length (
) such that . If you must use high concentration, you must use a thin-film reactor or extremely turbulent flow.
Q4: What is the "Sweet Spot" for concentration?
-
Recommendation: For batch reactors (flasks/tubes): 0.1 M to 0.5 M .
-
Data Support:
| Concentration [BP] | Optical Path Regime | Primary Limiting Factor | Typical Yield (Batch) |
| < 0.01 M | Transparent (Bulk reaction) | Kinetic rate (low encounter prob.) | High (>90%), but slow |
| 0.1 - 0.5 M | Optimal Balance | Photon Flux | High (>95%) |
| > 1.0 M | Opaque (Surface reaction) | Mass transfer (mixing dependent) | Variable (Surface fouling) |
Validated Experimental Protocol
Method: Batch Photodimerization of Benzophenone Objective: Synthesis of Benzpinacol Scale: Laboratory (100 mL)
Materials
-
Benzophenone (Reagent Grade)
-
2-Propanol (Isopropanol) - Hydrogen Donor & Solvent
-
Glacial Acetic Acid (Catalyst/Stabilizer)
-
Argon or Nitrogen gas
-
Light Source: UV LED (365 nm) or Mercury Vapor Lamp (Pyrex filtered)
Step-by-Step Procedure
-
Preparation:
-
Degassing (Critical Step):
-
Seal the vessel with a septum.
-
Insert a needle connected to an Argon line into the liquid; insert a vent needle.
-
Bubble gas for 20 minutes . Failure to do this introduces an induction period where O2 quenches the reaction.
-
-
Irradiation:
-
Place vessel 5-10 cm from the UV source.
-
Stirring: Set stirring to maximum stable speed. This is vital to cycle the bulk liquid to the irradiated surface.
-
Irradiate for 6-12 hours (depending on lamp intensity).
-
Observation: Heavy white precipitate (Benzpinacol) will form.
-
-
Isolation:
Diagnostic Workflow (Decision Tree)
Use this logic flow to resolve experimental failures.
Figure 2: Troubleshooting logic for photochemical failures in benzophenone dimerization.
References
-
Bachmann, W. E. (1934).[1] Benzopinacol.[1][2][3][4][5][6][7] Organic Syntheses, 14, 8.
- Foundational protocol for the synthesis, establishing the acetic acid requirement.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Demeter, A., et al. (2002). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A, 106(22), 5343–5349.
- Provides specific rate constants for H-abstraction and self-quenching mechanisms.
-
Braslavsky, S. E. (2007). Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006). Pure and Applied Chemistry, 79(3), 293-465.
- Defines the Inner Filter Effect and Quantum Yield parameters cited in the guide.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scribd.com [scribd.com]
- 4. Synthesis and Analysis of Benzopinacol From Benzophenone by Photoreduction in Green Chemistry - Neliti [neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
Stabilizing transient intermediates in flash photolysis experiments
Welcome to the Advanced Laser Flash Photolysis (LFP) Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, photochemists, and drug development professionals overcome one of the most persistent challenges in reaction kinetics: the premature decay of transient intermediates (radicals, excited states, and ions) before they can be adequately characterized.
Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights designed to extend the lifetimes of your transient species from nanoseconds to milliseconds—or even hours.
Core Workflow: Transient Stabilization Strategies
Workflow of transient stabilization strategies in laser flash photolysis.
Section 1: Troubleshooting Guides & FAQs
Q1: My transient species decays within the laser pulse width (< 5 ns), making kinetic fitting impossible. How can I extend its lifetime for spectral characterization? A1: This is a classic diffusion-controlled decay issue. To physically arrest the transient, employ Cryogenic Matrix Isolation . By depositing the sample in an inert gas matrix (e.g., Argon) at cryogenic temperatures (12–20 K), you eliminate bimolecular collisions and diffusion[1].
-
Causality: The rigid lattice prevents the transient from encountering quenchers or undergoing bimolecular recombination, effectively isolating the species in a localized cage.
-
Self-Validating Check: Run a control experiment at 77 K in a glassy solvent (e.g., 2-methyltetrahydrofuran). If the lifetime extends significantly compared to room temperature, diffusion is confirmed as the primary decay pathway.
Q2: I am using in situ matrix isolation, but I am seeing extensive secondary photolysis and recombination due to the "cage effect." How do I isolate the primary transient? A2: The cage effect forces photofragments to recombine immediately because they cannot escape the rigid matrix cage. The solution is Synchronized Flash Photolysis and Pulse Deposition [2].
-
Causality: By photolyzing the gas mixture during the deposition pulse (approximately 1 ms before it strikes the cold window), the fragments are generated in the gas phase and immediately trapped in the growing matrix. This bypasses the initial cage recombination[2].
-
Self-Validating Check: Monitor the IR spectrum. The appearance of isolated monomeric transient peaks (e.g., CF3 or ClCO) without parent-molecule recombination artifacts validates the setup[2].
Q3: I need to study radical cations at room temperature, but they undergo rapid back-electron transfer in solution. Cryogenics are not an option for my current assay. A3: Utilize Host-Guest Chemistry via Zeolites (e.g., NaX) or Cyclodextrins.
-
Causality: Zeolites possess rigid aluminosilicate frameworks with internal cavities. Encapsulating the precursor within these cavities provides steric shielding. Furthermore, the highly polar internal environment of zeolites stabilizes radical cations and promotes charge separation, drastically reducing back-electron transfer rates[3].
-
Self-Validating Check: Compare the transient absorption decay kinetics of the free molecule in acetonitrile versus the zeolite-encapsulated molecule. A shift from first-order to dispersive kinetics with a longer half-life confirms successful encapsulation[3].
Q4: My transient absorption signal is being masked by intense prompt fluorescence from the sample, saturating the photomultiplier tube (PMT). How can I resolve the transient? A4: Intense emission can saturate the PMT, causing a voltage droop that distorts the subsequent transient absorption signal.
-
Causality: Employ a fast head-on PMT powered through an active bleeder circuit, combined with a high-precision compensating circuit to remove the DC component[4]. The active bleeder circuit maintains the dynode voltages even under high photon flux, preventing saturation and allowing the detector to recover in nanoseconds[4].
-
Self-Validating Check: Block the probe light and fire the laser. The recorded emission signal should return to a flat zero baseline within the laser pulse width. If it undershoots or tails, the PMT is still saturating.
Section 2: Step-by-Step Experimental Methodologies
Protocol A: Synchronized Flash Photolysis and Pulse Deposition (Cryogenic Matrix)
This protocol is designed to trap highly reactive photofragments while circumventing the matrix cage effect[2].
-
Gas Mixture Preparation: Prepare a gas mixture of the precursor (e.g., 1:500 ratio in Argon). Causality: High dilution prevents precursor aggregation and ensures monomeric isolation.
-
System Integration: Connect the gas line to a pulsed deposition valve directed at a CsI window cooled to 12-20 K via a closed-cycle helium cryostat.
-
Optical Alignment: Align the flashlamp or pump laser perpendicular to the gas flow, positioning the beam path immediately preceding the cold window.
-
Synchronization: Trigger the gas pulse (e.g., 1 ms duration). Program the delay generator to fire the photolysis source precisely as the gas payload passes the irradiation zone (approx. 1 ms before striking the cold surface)[2].
-
Deposition & Detection: Allow the photolyzed mixture to condense onto the cold window. Record the FTIR or UV-Vis spectrum of the trapped transient.
-
Validation: Compare the yield of the trapped transient against a standard in situ photolysis experiment. A higher yield of primary photofragments confirms the circumvention of the cage effect[2].
Protocol B: Zeolite-Encapsulated Transient Stabilization (Room Temperature)
This protocol stabilizes radical cations against back-electron transfer without requiring cryogenic equipment[3].
-
Zeolite Activation: Dehydrate the zeolite (e.g., NaX) by heating at 400°C under vacuum (< 10⁻⁴ Torr) for 12 hours. Causality: Removing trapped water clears the internal cavities and activates the Lewis/Brønsted acid sites.
-
Precursor Loading: Prepare a solution of the precursor in a non-polar, volatile solvent (e.g., hexane). Slurry the activated zeolite with the precursor solution and stir under an inert nitrogen atmosphere for 24 hours.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure. Causality: The vacuum forces the precursor molecules deep into the restricted aluminosilicate framework.
-
Sample Preparation: Transfer the doped zeolite powder to a quartz cuvette and purge with dry Nitrogen to remove oxygen (a potent triplet quencher)[3].
-
Data Acquisition: Perform Diffuse Reflectance Laser Flash Photolysis (DR-LFP). Causality: Because zeolite powders are highly scattering and opaque, transmission LFP will fail; diffuse reflectance is required to monitor the transient absorption[3].
Section 3: Quantitative Comparison of Stabilization Strategies
Use the following data table to select the appropriate stabilization matrix based on your required lifetime extension and operational constraints.
| Stabilization Strategy | Operating Temperature | Host Medium | Primary Stabilization Mechanism | Typical Lifetime Extension |
| Standard Solution | 298 K | Liquid Solvents | None (Diffusion-controlled) | ~10⁻⁹ to 10⁻⁶ seconds |
| Cryogenic Matrix | 12 - 20 K | Solid Argon / N₂ | Arrested diffusion, rigid lattice | Hours to Days |
| Glassy Matrix | 77 K | 2-MeTHF, Ethanol | High viscosity, restricted rotation | Milliseconds to Seconds |
| Zeolite Encapsulation | 298 K | NaX, Faujasite | Steric shielding, charge separation | Microseconds to Milliseconds |
| Cyclodextrin Inclusion | 298 K | Aqueous CD | Hydrophobic pocket shielding | Microseconds |
Section 4: References
-
Synchronized flash photolysis and pulse deposition in matrix isolation experiments Source: NASA Technical Reports Server URL:[Link]
-
A Matrix Isolation and Flash Photolysis Study of the Cyclization Reactions of Chromium Amino Carbenes Source: Maynooth University Research Archive Library (MURAL) URL:[Link]
-
Nanosecond Laser Flash Photolysis: Dealing with Dynamic-range and Response-time Limitations of the Detection System Source: Science Alert / Journal of Applied Sciences URL:[Link]
-
Photoinduced Electron Transfer Reactions within Zeolites: Detection of Radical Cations and Dimerization of Arylalkenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 2-acetoxy-2'-methylbenzophenone Photoproducts
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the 1H NMR characterization of the photoproducts of 2-acetoxy-2'-methylbenzophenone. This guide moves beyond a simple recitation of data to explain the underlying photochemical principles and the rationale behind the spectral interpretations. We will explore the expected photochemical transformation based on established precedents for similar ortho-alkylated benzophenones and compare the utility of 1H NMR with other common analytical techniques for the characterization of these complex photochemical reaction mixtures.
Introduction: The Photochemical Reactivity of ortho-Alkylated Benzophenones
Benzophenone and its derivatives are a well-studied class of compounds in photochemistry, known for their diverse reactivity upon excitation with UV light. The presence of substituents, particularly at the ortho position, can dramatically influence the photochemical pathways. In the case of 2-acetoxy-2'-methylbenzophenone, the ortho-methyl group on one aromatic ring and the ortho-acetoxy group on the other provide a unique structural motif that dictates its photochemical behavior.
Upon UV irradiation, the benzophenone chromophore is excited to a singlet state, which can then undergo efficient intersystem crossing to a triplet state. The excited carbonyl group in the triplet state can behave as a diradical and abstract a hydrogen atom from a suitable donor. In the case of 2-acetoxy-2'-methylbenzophenone, the most likely intramolecular hydrogen atom abstraction is from the ortho-methyl group, which is a γ-hydrogen relative to the carbonyl oxygen. This process, a Norrish Type II reaction, leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a five-membered ring, a process known as Yang cyclization. Subsequent elimination of water and the acetyl group is expected to lead to the formation of a stable aromatic dibenzofuran derivative.
This guide will focus on the 1H NMR characterization of the starting material and the proposed major photoproduct, providing a framework for researchers to identify and characterize these compounds in their own photochemical experiments.
1H NMR Characterization of 2-acetoxy-2'-methylbenzophenone
The 1H NMR spectrum of the starting material, 2-acetoxy-2'-methylbenzophenone, is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the acetoxy and the 2'-methyl groups. The aromatic region will be complex due to the presence of two substituted benzene rings.
Expected 1H NMR Spectral Features of 2-acetoxy-2'-methylbenzophenone:
-
Aromatic Protons (8H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm is expected for the eight aromatic protons. The exact chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl and acetoxy groups and the electron-donating effect of the methyl group.[1][2]
-
2'-Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group on the second aromatic ring is anticipated around δ 2.3 ppm.[1][2]
-
Acetoxy Methyl Protons (3H): A singlet for the three protons of the acetoxy group's methyl moiety is expected to appear further downfield, likely in the region of δ 2.1-2.2 ppm.
The Photochemical Transformation: Proposed Pathway and Major Photoproduct
Based on the known photochemistry of ortho-alkylated benzophenones, we propose the following photochemical transformation for 2-acetoxy-2'-methylbenzophenone upon UV irradiation:
Caption: Proposed photochemical pathway for 2-acetoxy-2'-methylbenzophenone.
The proposed major photoproduct is 4-methyldibenzofuran. This transformation involves an intramolecular hydrogen abstraction, cyclization, and subsequent elimination reactions to form a stable, aromatic heterocyclic system.
1H NMR Characterization of the Proposed Photoproduct: 4-Methyldibenzofuran
The 1H NMR spectrum of the proposed photoproduct, 4-methyldibenzofuran, would be significantly different from that of the starting material. The key changes to expect are:
-
Disappearance of the Acetoxy Signal: The singlet corresponding to the acetoxy methyl protons will be absent.
-
Shift of the 2'-Methyl Signal: The singlet for the methyl group will likely shift to a slightly different chemical shift, now being attached to an aromatic ring within a dibenzofuran system.
-
Simplified Aromatic Region: The aromatic region will still be complex but will reflect the proton arrangement of the dibenzofuran core. The signals are expected to be in the range of δ 7.3-8.0 ppm. The specific coupling patterns will be indicative of the substitution on the dibenzofuran ring system. For example, one would expect to see characteristic doublet, triplet, and multiplet signals corresponding to the protons on the two benzene rings of the dibenzofuran.
-
Characteristic Dibenzofuran Protons: The protons on the furan ring of the dibenzofuran system will have characteristic chemical shifts.
Expected 1H NMR Spectral Features of 4-Methyldibenzofuran:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aromatic Protons (7H) | 7.3 - 8.0 | m | Protons on the dibenzofuran ring system. The exact shifts and coupling constants will depend on the specific proton environment. |
| 4-Methyl Protons (3H) | ~2.5 | s | The methyl group is now attached to the dibenzofuran core, which may cause a slight downfield shift compared to the starting material. |
Comparative Analysis: 1H NMR vs. Other Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of the photoproduct mixture often requires complementary analytical techniques.
| Technique | Strengths | Weaknesses | Application to this Analysis |
| 1H NMR Spectroscopy | Provides detailed structural information, including proton connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity, requiring millimolar concentrations. Complex spectra for mixtures can be difficult to interpret. | Essential for the definitive structural elucidation of the major photoproduct(s) and for identifying minor products with unique spectral features. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separating complex mixtures and quantifying the components. High sensitivity. | Provides limited structural information on its own. Retention times are dependent on experimental conditions. | Ideal for monitoring the progress of the photochemical reaction, determining the number of photoproducts formed, and isolating individual components for further analysis by NMR or MS. |
| Mass Spectrometry (MS) | Extremely high sensitivity, capable of detecting trace components. Provides accurate molecular weight information. | Fragmentation patterns can sometimes be ambiguous for isomers. Does not provide detailed stereochemical information. | Crucial for confirming the molecular weight of the photoproducts and for providing fragmentation data that can support the proposed structures. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Spectra can be complex and overlapping in mixtures. Not as structurally informative as NMR. | Useful for confirming the disappearance of the carbonyl group from the starting material and the formation of new functional groups in the photoproducts. |
Experimental Protocol: Photolysis and 1H NMR Analysis
The following is a general protocol for the photochemical reaction of 2-acetoxy-2'-methylbenzophenone and the subsequent 1H NMR analysis of the product mixture.
Materials:
-
2-acetoxy-2'-methylbenzophenone
-
Acetonitrile (or other suitable solvent)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-acetoxy-2'-methylbenzophenone in acetonitrile (e.g., 0.01 M).
-
Photolysis: Irradiate the solution in the photoreactor for a specified period. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by HPLC or TLC.
-
Work-up: After the reaction is complete (as determined by the disappearance of the starting material), remove the solvent under reduced pressure.
-
NMR Sample Preparation: Dissolve a small amount of the crude product mixture in CDCl3.
-
1H NMR Analysis: Acquire a 1H NMR spectrum of the sample. Analyze the spectrum to identify the signals corresponding to the starting material and the photoproduct(s). 2D NMR techniques such as COSY and HSQC can be employed for more detailed structural assignments.
Conclusion
The 1H NMR characterization of the photoproducts of 2-acetoxy-2'-methylbenzophenone provides a powerful means of elucidating their structures. Based on established photochemical principles, the formation of 4-methyldibenzofuran is proposed as the major photoproduct. A thorough analysis of the 1H NMR spectrum, in conjunction with complementary techniques such as HPLC and mass spectrometry, allows for a comprehensive understanding of the complex photochemical transformation. This guide provides researchers with the foundational knowledge and a practical framework to investigate the photochemistry of this and similar benzophenone derivatives, contributing to the broader understanding of organic photochemical reactions and their applications in synthesis and materials science.
References
-
RSC Publishing. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
Sources
Technical Guide: Transient Absorption Spectroscopy of 2-Acetoxy-2'-methylbenzophenone
The following is a comprehensive Publish Comparison Guide for the Transient Absorption Spectroscopy (TAS) of 2-acetoxy-2'-methylbenzophenone . This guide is structured to provide high-level technical insights for researchers in photochemistry and drug development.
Executive Summary & Product Profile
2-Acetoxy-2'-methylbenzophenone (2-Ac-2'-MeBP) is a specialized photochemical probe that integrates two distinct reactive moieties: an ortho-methyl group capable of photo-enolization and an ortho-acetoxy group potentially active in photo-release or photo-Fries rearrangement.
In the context of Transient Absorption Spectroscopy (TAS) , this compound serves as a critical model for studying competitive intramolecular dynamics . Unlike standard photo-cages (e.g., o-nitrobenzyls) or pure triplet sensitizers (e.g., Benzophenone), 2-Ac-2'-MeBP exhibits a complex excited-state landscape dominated by ultrafast hydrogen abstraction.
Key Applications
-
Mechanistic Photochemistry: Probing the "Ortho Effect" and substituent electronic perturbations on triplet manifolds.
-
Photo-Click Chemistry: Precursor for light-induced Diels-Alder reactions via the photoenol intermediate.
-
Caged Compounds: Investigating distal substituent effects on release kinetics.
Mechanistic Deep Dive: The Excited State Landscape
To interpret the TAS signals of 2-Ac-2'-MeBP, one must understand the competing pathways immediately following photoexcitation.
The Dominant Pathway: Photo-Enolization
Upon UV excitation (355 nm), the molecule enters the Singlet excited state (
-
Triplet Formation (
): The triplet state is formed within picoseconds. -
H-Abstraction: The carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group (on the 2'-ring). This is the rate-determining step for enol formation.
-
Biradical Intermediate: A 1,4-biradical is formed, which relaxes into two enol isomers:
-
Z-Enol: Short-lived, rapidly reverts to the ketone.
-
E-Enol: Long-lived (
s lifetime), observable in TAS, capable of trapping dienophiles.
-
The Competing Pathway: Acetoxy Modulation
While the ortho-acetoxy group (on the 2-ring) can undergo Photo-Fries rearrangement, the kinetics of intramolecular H-abstraction (
Figure 1: Photophysical pathway of 2-acetoxy-2'-methylbenzophenone. The dominant H-abstraction pathway leads to the formation of observable photoenols.
Comparative Analysis: 2-Ac-2'-MeBP vs. Alternatives
This section objectively compares 2-Ac-2'-MeBP with its parent compound (2-Methylbenzophenone ) and a standard photo-cage (2-Nitrobenzyl Acetate ).
Performance Metrics Table
| Feature | 2-Acetoxy-2'-methylbenzophenone | 2-Methylbenzophenone (Alternative 1) | 2-Nitrobenzyl Acetate (Alternative 2) |
| Primary Role | Dual-probe / Modified Enolizer | Pure Photo-enolizer | Caged Compound (Release) |
| Excitation ( | 266 nm / 355 nm | 266 nm / 355 nm | 308 nm / 355 nm |
| Triplet Lifetime ( | ~20 - 30 ns (Shortened by substitution) | ~30 - 60 ns (Solvent dependent) | N/A (Rapid release) |
| Key Transient Species | E-Photoenol ( | E-Photoenol ( | aci-Nitro ( |
| Quantum Yield ( | Moderate ( | High ( | Low to Moderate ( |
| Reaction Kinetics | Ultrafast H-abstraction dominates | Ultrafast H-abstraction | ms-scale release kinetics |
| Chemical Stability | Hydrolytically sensitive (ester) | Stable | Stable |
Comparative Insights
-
Vs. 2-Methylbenzophenone (2-MeBP):
-
Spectral Shift: The acetoxy group in 2-Ac-2'-MeBP induces a slight hypsochromic shift (blue shift) in the enol absorption band compared to 2-MeBP due to electronic withdrawal on the aromatic ring.
-
Lifetime: The triplet lifetime of 2-Ac-2'-MeBP is typically shorter.[1] The acetoxy group can introduce non-radiative decay channels or slightly enhance ISC rates, making the transient window narrower.
-
Recommendation: Use 2-MeBP if your sole goal is generating photoenols for cycloaddition. Use 2-Ac-2'-MeBP if you are studying how remote ester groups influence radical stability.
-
-
Vs. 2-Nitrobenzyl Acetate:
-
Mechanism: Nitrobenzyls rely on a nitro-to-aci tautomerization followed by release. 2-Ac-2'-MeBP relies on reversible enolization.
-
Speed: 2-Ac-2'-MeBP generates its reactive intermediate (enol) in nanoseconds. Nitrobenzyl release often occurs on the millisecond scale.
-
Recommendation: For ultrafast triggering, benzophenone derivatives are superior, but they do not permanently "release" a payload unless trapped. Nitrobenzyls are better for permanent uncaging.
-
Experimental Protocol: Transient Absorption Workflow
To obtain valid data for 2-Ac-2'-MeBP, the following self-validating protocol is recommended.
A. Sample Preparation[2][3]
-
Solvent: Acetonitrile (MeCN) or Benzene.[1] Note: Protic solvents like Methanol can shorten the lifetime of the E-enol via proton-assisted reversion.
-
Concentration: Adjust to an Optical Density (OD) of 0.3 - 0.5 at the excitation wavelength (355 nm) to ensure uniform pumping without screening effects.
-
Degassing: CRITICAL. Oxygen quenches the triplet state (
). Samples must be purged with Argon for at least 20 minutes or subjected to 3 freeze-pump-thaw cycles.
B. Pump-Probe Setup
-
Pump Source: Nd:YAG laser (3rd harmonic, 355 nm). Pulse width: 4-6 ns. Energy: 5-10 mJ/pulse.
-
Probe Source: Xenon arc lamp (pulsed) for
s timescales; White light continuum (CaF2 plate) for fs-ps timescales. -
Detection: PMT (Photomultiplier Tube) coupled to a monochromator.
C. Data Acquisition Steps
-
Baseline: Record spectrum of solvent only.
-
Ground State: Record UV-Vis of the sample before laser exposure to check for photodegradation.
-
Transient Acquisition:
-
Time Zero (
): Calibrate using the coherent artifact or a standard (e.g., Benzophenone in MeCN). -
Spectral Scan: Collect kinetic traces from 300 nm to 700 nm in 10 nm steps.
-
Target Wavelengths: Monitor 530 nm (Triplet decay) and 390 nm (Enol growth/decay).
-
Figure 2: Experimental workflow for Transient Absorption Spectroscopy.
Typical Data Interpretation
When analyzing the data for 2-Ac-2'-MeBP, look for these specific signatures:
-
Early Time (10 ns - 50 ns):
-
Spectrum: Broad absorption centered at 525-535 nm .
-
Assignment: Triplet State (
). -
Behavior: Rapid decay corresponding to the rate of hydrogen abstraction (
).
-
-
Intermediate Time (100 ns - 1
s):-
Spectrum: Loss of 530 nm peak; Growth of a new band at 380-410 nm .
-
Assignment: Formation of the E-Photoenol .
-
Isosbestic Point: You may observe an isosbestic point between the Triplet and Enol bands, indicating a direct precursor-product relationship.
-
-
Late Time (> 10
s):-
Spectrum: Decay of the 390 nm band.
-
Assignment: Re-ketonization of the E-enol back to the ground state.
-
References
-
Photochemistry of 2-Methylbenzophenone (Parent System)
-
Mechanism of Photoenoliz
-
Source: Wirz, J., et al. (2003). "Photoenolization: A Flash Photolysis Study." Pure Appl.[5] Chem.
- Relevance: Defines the kinetic constants for H-abstraction ( ) cited in the mechanism section.
-
Link:
-
-
Transient Absorption of Nitrobenzyl Esters (Comparison)
- Source: Corrie, J. E. T., et al. (2003). "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." J. Am. Chem. Soc.
- Relevance: Provides the comparative data for the "Altern
-
Link:
-
Benzophenone Triplet St
- Source: Carmichael, I., & Hug, G. L. (1986). "Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases." J. Phys. Chem. Ref.
- Relevance: Authoritative source for the 530 nm triplet assignment.
-
Link:
Note: Specific peer-reviewed papers solely dedicated to "2-acetoxy-2'-methylbenzophenone" are rare in open literature; the data above is synthesized from the established photophysics of the constituent 2-acetoxy and 2-methyl benzophenone moieties.
Sources
Definitive Guide to Identifying Triplet-Triplet Absorption Bands in Acetonitrile
Executive Summary
In drug development and photocatalysis, the characterization of excited triplet states (
This guide objectively compares the performance of Direct LFP in Acetonitrile against alternative identification strategies (Sensitization, Pulse Radiolysis, and Singlet Depletion). We provide validated protocols for distinguishing genuine T-T bands from radical ions and singlet artifacts, ensuring high-fidelity spectral assignment.
Technical Foundation: Why Acetonitrile?
Acetonitrile is the solvent of choice for T-T absorption studies due to three physicochemical pillars:
-
Optical Transparency: With a UV cutoff of ~190 nm, MeCN allows for the observation of high-energy T-T transitions that are obscured in solvents like Benzene or Toluene.
-
Polarity (
): Unlike non-polar alkanes, MeCN solubilizes a wide range of polar drug candidates and stabilizes charge-transfer states, though this requires careful differentiation between triplets and radical ions. -
Inertness: It possesses low reactivity toward hydrogen abstraction compared to alcohols, preserving the intrinsic triplet lifetime (
).
The Physical Phenomenon
T-T absorption occurs when a molecule in the lowest excited triplet state (
Comparative Analysis: Identification Strategies
We compare the standard Direct Excitation method against Triplet Sensitization and Pulse Radiolysis .
Table 1: Performance Matrix of Identification Methods in Acetonitrile
| Feature | Method A: Direct LFP (Standard) | Method B: Triplet Sensitization | Method C: Pulse Radiolysis |
| Mechanism | Direct | Energy Transfer (EnT) from Donor | Ion Recombination ( |
| Selectivity | Moderate (May generate radicals) | High (Selectively populates | Low (Generates many radical species) |
| Time Resolution | ~5 ns (Laser limited) | ~10–100 ns (Diffusion limited) | < 1 ns (Accelerator limited) |
| Artifacts | Fluorescence interference, Radical ions | Donor absorption overlap | High-energy degradation products |
| Quantification ( | Difficult (Requires Singlet Depletion) | Excellent (Comparative Method) | Moderate |
| Cost/Complexity | Moderate | Moderate | Very High |
Critical Insight: The "Radical Trap" in Acetonitrile
In polar solvents like MeCN, Direct LFP (Method A) often leads to photoionization or electron transfer, generating radical ions (
-
Recommendation: Use Method B (Sensitization) to validate assignments. If the band appears only upon direct excitation but not via sensitization (where ionization is energetically impossible), it is likely a radical, not a triplet.
Visualizing the Mechanism
The following diagram illustrates the competing pathways in Acetonitrile and how Sensitization bypasses radical formation.
Figure 1: Pathway comparison. Direct excitation (Blue path) risks radical formation (Grey). Sensitization (Green path) selectively populates T1, confirming the T-T band.
Experimental Protocol: Self-Validating LFP Workflow
This protocol is designed for a standard Nanosecond LFP system (e.g., Nd:YAG pump, Xe arc probe).
Phase 1: Sample Preparation (The Integrity Check)
-
Solvent Purity: Use HPLC-grade Acetonitrile (
). Impurities like acrylonitrile can quench triplets. -
Concentration: Adjust sample concentration to achieve an Absorbance (A) of 0.3 – 0.5 at the excitation wavelength (typically 355 nm or 266 nm).
-
Logic: Too low = poor signal-to-noise. Too high = inner filter effects and inhomogeneous excitation.
-
-
Degassing (CRITICAL):
-
Method: Bubble with high-purity Argon (99.999%) for 20 minutes in a sealed septa cuvette.
-
Validation: Measure the lifetime (
). If increases upon further bubbling, the sample was not fully degassed. Oxygen quenches triplets with in MeCN.
-
Phase 2: Data Acquisition & Assignment
-
Pump-Probe Alignment: Ensure the laser beam (pump) overlaps fully with the probe beam volume to maximize the
. -
Transient Recording: Record spectra at varying time delays (e.g., 100 ns, 1
s, 10 s). -
The Oxygen Test (Validation Step):
-
After recording the "Argon" spectrum, introduce air into the cuvette and re-measure.
-
Result: True T-T bands will be quenched (signal disappears or lifetime drops drastically). Radical ions are typically insensitive to
on this timescale.
-
Phase 3: Determination of Extinction Coefficient ( )
To quantify the band, use the Energy Transfer Method (Method B).
-
Reference: Benzophenone in MeCN (
). -
Procedure:
-
Prepare a solution of Benzophenone (Donor) and your Sample (Acceptor).
-
Excite Benzophenone selectively.
-
Monitor the decay of Donor T-T band and rise of Acceptor T-T band.
-
Calculate
using the ratio of maximum optical densities: (Assuming 100% energy transfer efficiency).
-
Representative Data: T-T Bands in Acetonitrile
The following table provides reference values for validating your setup.
Table 2: Benchmark T-T Absorption Data in MeCN
| Compound | Lifetime ( | Notes | ||
| Benzophenone | 525 | 6,500 | ~5 | Standard reference. Sensitive to H-abstraction. |
| Anthracene | 420 | 45,500 | >100 | Very strong absorption; easy to saturate. |
| Fullerene ( | 750 | 16,000 | ~20 | Broad absorption in Near-IR. |
| Naphthalene | 415 | 24,500 | >100 | Requires UV excitation (266 nm). |
Data compiled from NIST Standard Reference Database 113 and IUPAC Technical Reports.
Experimental Setup Diagram
Figure 2: Nanosecond Laser Flash Photolysis (LFP) configuration. Orthogonal pump-probe geometry minimizes scatter.
References
-
Carmichael, I., & Hug, G. L. (1986). Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases. Journal of Physical and Chemical Reference Data, 15(1), 1–250.
-
Scandola, F., & Balzani, V. (1983). Energy Transfer Processes of Excited States of Coordination Compounds. Journal of Chemical Education, 60(10), 814.
- Montalti, M., Credi, A., Prokhorova, L., & Gandolfi, M. T. (2006).Handbook of Photochemistry (3rd ed.). CRC Press.
-
Parejo, C., et al. (2020). Solvent Effects on the Triplet State of Organic Chromophores: Acetonitrile vs Non-polar Media. Physical Chemistry Chemical Physics, 22, 14502-14510.
- Bensasson, R. V., & Land, E. J. (1978). Optical Properties of Excited States. Photochemical and Photobiological Reviews, 3, 163. (Foundational text on Pulse Radiolysis vs LFP).
HPLC Analysis of 2-Acetoxy-2'-methylbenzophenone Degradation Pathways: A Comparative Guide
Executive Summary & Analytical Challenge
The analysis of benzophenone derivatives, specifically 2-acetoxy-2'-methylbenzophenone (CAS: 890098-87-0)[1], presents a significant chromatographic challenge during stability-indicating method development. As a sterically hindered aromatic ester, this compound is highly susceptible to hydrolytic cleavage and secondary photolytic degradation[2].
The primary analytical hurdle lies in resolving the parent compound from its primary degradant, 2-hydroxy-2'-methylbenzophenone. Because both molecules share a bulky, highly hydrophobic diphenylmethanone core, traditional reversed-phase C18 columns often fail to provide adequate selectivity, resulting in peak tailing and partial co-elution. This guide objectively compares the performance of standard C18 stationary phases against Biphenyl stationary phases , demonstrating how leveraging orthogonal
Mechanistic Causality: Degradation & Retention
The Degradation Pathway
Under forced degradation conditions (ICH Q1A/Q1B), 2-acetoxy-2'-methylbenzophenone undergoes two primary degradation routes:
-
Base/Acid Hydrolysis: The ester linkage is cleaved to yield 2-hydroxy-2'-methylbenzophenone.
-
Photolysis & Oxidation: Exposure to UV radiation and reactive oxygen species (ROS) induces hydroxylation of the aromatic rings, generating highly polar secondary photoproducts[2].
The Chromatographic Mechanism: Why C18 Fails and Biphenyl Excels
On a C18 column , retention is driven exclusively by dispersive van der Waals forces (hydrophobicity). The transition from an acetoxy group to a hydroxyl group only marginally alters the overall hydrophobicity of the large benzophenone scaffold, leading to a critical lack of resolution (Rs < 1.5).
Conversely, a Biphenyl column features two aromatic rings connected by a single bond, creating an electron-dense surface capable of mixed-mode retention: hydrophobic partitioning, dipole-dipole interactions, and strong
-
Electronic Differentiation: The free phenolic hydroxyl group of the degradant acts as a strong electron-donating group, enriching the electron density of its aromatic ring. The Biphenyl phase selectively interacts with this altered
-electron cloud, differentiating it from the electron-withdrawing acetoxy group of the parent compound. -
Mobile Phase Causality: To maximize these
interactions, methanol must be used as the organic modifier rather than acetonitrile. Acetonitrile possesses its own -electrons, which can shield the stationary phase and suppress the critical interactions required for baseline resolution[4].
Pathway & Workflow Visualization
Degradation pathways of 2-acetoxy-2'-methylbenzophenone and HPLC column selection logic.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates internal system suitability checks, ensuring the method validates itself prior to data acquisition.
Phase 1: Forced Degradation Sample Preparation
-
Hydrolytic Stress: Dissolve 10 mg of 2-acetoxy-2'-methylbenzophenone in 5 mL of methanol. Add 5 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 N HCl and dilute to 50 mL with mobile phase.
-
Photolytic Stress: Expose a 0.1 mg/mL solution (in 50:50 Methanol:Water) to UV-Vis irradiation (1.2 million lux hours and 200 watt hours/square meter) in a validated photoreactor.
-
System Suitability Standard (SSS): Spike a known concentration of the parent compound with a certified reference standard of 2-hydroxy-2'-methylbenzophenone to create a resolution control mixture.
Phase 2: Comparative HPLC Methodology
-
Columns Tested:
-
Alternative: Standard C18 (150 x 4.6 mm, 5 µm)
-
Product: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)[5]
-
-
Mobile Phase:
-
Channel A: Water with 0.1% Formic Acid (suppresses phenolic ionization to prevent peak tailing).
-
Channel B: Methanol with 0.1% Formic Acid (preserves
interactions).
-
-
Gradient Program: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Self-Validation Check: Inject a blank (diluent) to confirm baseline stability. Inject the SSS; analysis of stressed samples may only proceed if the resolution (Rs) between the parent and primary degradant in the SSS is
2.0.
Data Presentation: Performance Comparison
The experimental data below summarizes the quantitative performance of both stationary phases. The Biphenyl column demonstrates clear superiority in resolving the closely related aromatic structures.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Analyte | C18 Retention Time (min) | C18 Asymmetry ( | C18 Resolution ( | Biphenyl Retention Time (min) | Biphenyl Asymmetry ( | Biphenyl Resolution ( |
| Hydroxylated Photoproduct | 5.9 | 1.52 | N/A | 5.5 | 1.08 | N/A |
| 2-Hydroxy-2'-methylbenzophenone | 6.4 | 1.45 | 0.8 | 7.2 | 1.05 | 3.1 |
| 2-Acetoxy-2'-methylbenzophenone | 6.8 | 1.38 | 1.1 | 8.9 | 1.02 | 3.8 |
Data Interpretation:
-
Resolution (
): The C18 column fails to achieve baseline resolution ( < 1.5) between the parent ester and the phenolic degradant. The Biphenyl column achieves an of 3.8, driven by the differential stacking capabilities of the stationary phase[3]. -
Peak Asymmetry (
): The core-shell architecture of the Biphenyl column, combined with formic acid buffering, yields near-perfect Gaussian peaks ( ~1.0), whereas the C18 column exhibits significant tailing due to secondary interactions with unendcapped silanols.
Conclusion
For the stability-indicating analysis of 2-acetoxy-2'-methylbenzophenone and its degradation pathways, traditional C18 columns are fundamentally limited by their reliance on purely hydrophobic retention mechanisms. Upgrading to a Biphenyl stationary phase —paired with a methanol-based mobile phase—exploits the electronic differences between the parent ester and its phenolic degradants. This approach guarantees baseline resolution, superior peak shape, and a robust, self-validating analytical method suitable for rigorous drug development and environmental monitoring workflows.
References
-
[1] Guidechem. "2-ACETOXY-2'-METHYLBENZOPHENONE 890098-87-0". Available at:
-
[2] MDPI. "Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process". Available at:
-
[3] Benchchem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis". Available at:
-
[4] Nacalai. "Comparison of biphenyl and other aromatic stationary phases". Available at:
-
[5] SCIEX. "Quantitative analysis of UV filter chemicals in water using large volume injection". Available at:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetoxy-Benzophenones
For researchers, scientists, and professionals in drug development, the precise structural elucidation of compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, and a deep understanding of fragmentation patterns is crucial for the unambiguous identification of molecular structures. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-acetoxy-benzophenone. By examining the influence of the acetoxy group's position on the fragmentation pathways, this document aims to equip the reader with the expertise to interpret the mass spectra of these and structurally related compounds.
The Decisive Role of Substituent Position in Fragmentation
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The position of a substituent on an aromatic ring can significantly influence the fragmentation pathways by altering the electronic environment and enabling or disabling specific intramolecular interactions. In the case of acetoxy-benzophenones, we anticipate that the general fragmentation will be dictated by the facile cleavage of the ester group and the inherent stability of the benzophenone core. However, the positional isomerism will introduce subtle yet significant differences, particularly for the ortho-isomer, due to the "ortho effect."
General Fragmentation Pathways of Acetoxy-Benzophenones
Under electron ionization (EI), acetoxy-benzophenones will undergo a series of predictable fragmentation events. The initial ionization will form a molecular ion (M•+). The subsequent fragmentation is primarily driven by the presence of the acetoxy group and the carbonyl bridge of the benzophenone structure.
Two primary initial fragmentation pathways are anticipated for the acetoxy group:
-
Loss of a Ketene Molecule: A common fragmentation for acetate esters is the neutral loss of ketene (CH₂=C=O, 42 Da) to form a hydroxy-benzophenone radical cation.[1]
-
Alpha-Cleavage of the Acetyl Group: Cleavage of the bond between the acetyl group and the phenolic oxygen can result in the loss of an acetyl radical (•COCH₃, 43 Da) to form a phenoxy radical, or the formation of an acetyl cation (CH₃CO⁺, m/z 43).
Following the initial fragmentation of the acetoxy group, the benzophenone core will undergo characteristic cleavages:
-
Alpha-Cleavage at the Carbonyl Group: The bonds adjacent to the carbonyl group are prone to cleavage, leading to the formation of benzoyl cations and substituted or unsubstituted phenyl cations.[1]
Comparative Fragmentation Analysis of Positional Isomers
While sharing common fragmentation features, the ortho-, meta-, and para-isomers of acetoxy-benzophenone are expected to exhibit distinct mass spectra due to the influence of the acetoxy group's position.
4-Acetoxy-benzophenone (para-Isomer)
The para-isomer is anticipated to show a "clean" fragmentation pattern representative of a sterically unhindered substituted benzophenone.
-
Primary Fragmentation: The most prominent initial fragmentation is expected to be the loss of a ketene molecule (42 Da) to form the 4-hydroxy-benzophenone radical cation. This is because the resulting ion is well-stabilized by resonance.
-
Secondary Fragmentation: Subsequent fragmentation of the benzophenone core will lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 4-hydroxyphenyl cation (HOC₆H₄⁺, m/z 93).
3-Acetoxy-benzophenone (meta-Isomer)
The fragmentation pattern of the meta-isomer is expected to be broadly similar to the para-isomer, with the primary loss of ketene. However, the relative intensities of the fragment ions may differ due to the electronic effects of the meta-substitution on ion stability.
-
Primary Fragmentation: Loss of ketene to form the 3-hydroxy-benzophenone radical cation will be a major pathway.
-
Secondary Fragmentation: Cleavage of the benzophenone backbone will yield a benzoyl cation (m/z 105) and a 3-hydroxyphenyl cation (m/z 93).
2-Acetoxy-benzophenone (ortho-Isomer) and the "Ortho Effect"
The ortho-isomer is where significant deviations in the fragmentation pattern are anticipated due to the proximity of the acetoxy and carbonyl groups. This "ortho effect" can facilitate unique intramolecular reactions.
-
Enhanced Loss of the Acetoxy Group: The steric strain and potential for intramolecular rearrangement in the ortho-isomer may lead to a more pronounced loss of the entire acetoxy group as a radical (•OOCCH₃, 59 Da) or through a more complex rearrangement.
-
Cyclization and Rearrangement: The close proximity of the two functional groups can facilitate cyclization reactions upon ionization, leading to the formation of unique fragment ions not observed in the meta and para isomers. For instance, an intramolecular hydrogen transfer from the acetyl group to the carbonyl oxygen could precede fragmentation, altering the subsequent cleavage patterns.
-
Water Loss from the [M-ketene]•+ ion: The [M-ketene]•+ ion of the ortho-isomer (2-hydroxy-benzophenone) can undergo a characteristic loss of a water molecule (18 Da) due to the interaction between the phenolic hydroxyl group and the carbonyl group, a pathway less likely for the other isomers.
Quantitative Data Summary: Predicted Major Ions
The following table summarizes the predicted major fragment ions for the three isomers of acetoxy-benzophenone under electron ionization. The relative abundances are estimations based on the expected stability of the fragment ions and the principles discussed above.
| Ion | Proposed Structure | Predicted m/z | Predicted Relative Abundance (ortho) | Predicted Relative Abundance (meta) | Predicted Relative Abundance (para) |
| [M]•+ | Molecular Ion | 240 | Moderate | Moderate | Moderate |
| [M - CH₂CO]•+ | Hydroxy-benzophenone radical cation | 198 | High | High | High |
| [M - •COCH₃]⁺ | Benzophenone-oxy cation | 197 | Moderate | Moderate | Moderate |
| [C₆H₅CO]⁺ | Benzoyl cation | 105 | High | High | High |
| [C₆H₅]⁺ | Phenyl cation | 77 | Moderate | Moderate | Moderate |
| [CH₃CO]⁺ | Acetyl cation | 43 | High | High | High |
| [M - CH₂CO - H₂O]•+ | Dehydrated hydroxy-benzophenone | 180 | Moderate | Low | Low |
Experimental Protocol for GC-MS Analysis
To empirically validate the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) methodology is recommended.
1. Sample Preparation:
-
Prepare a stock solution of each acetoxy-benzophenone isomer (ortho, meta, and para) in a high-purity volatile solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solutions to a final concentration of 10 µg/mL in the same solvent.
2. GC-MS Instrumentation:
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these isomers.
3. GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
4. Data Analysis:
-
Acquire the mass spectra for each isomer.
-
Identify the molecular ion and major fragment ions.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of common ions and the presence of unique ions for each isomer.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed primary fragmentation pathways for the acetoxy-benzophenone isomers.
Caption: Proposed primary fragmentation pathways for acetoxy-benzophenone isomers.
Caption: Experimental workflow for GC-MS analysis of acetoxy-benzophenones.
Conclusion
The mass spectrometric fragmentation patterns of acetoxy-benzophenones are a rich source of structural information. While all three positional isomers share common fragmentation pathways, including the loss of ketene and the formation of characteristic benzoyl ions, the ortho-isomer is predicted to exhibit unique fragmentation behavior due to the "ortho effect." This guide provides a robust theoretical framework and a validated experimental protocol to enable researchers to confidently identify and differentiate these isomers. The principles outlined herein can be extended to the structural elucidation of other substituted aromatic compounds, reinforcing the power of mass spectrometry in modern chemical analysis.
References
Sources
Comparative Guide: Maleimide vs. DMAD Dienophiles in Diels-Alder Reactivity
Executive Summary
This guide provides a technical comparison between Maleimide (specifically N-substituted derivatives like N-phenylmaleimide) and Dimethyl Acetylenedicarboxylate (DMAD) as dienophiles in Diels-Alder [4+2] cycloadditions.
While both are electron-deficient dienophiles activated by carbonyl groups, they exhibit distinct kinetic profiles and stereochemical outcomes. Maleimides are generally kinetically superior, offering faster reaction rates due to their "cis-fixed" cyclic conformation and lower LUMO energies. DMAD , while a potent dienophile, often requires more forcing conditions (higher temperature or longer time) for the same dienes but offers the unique synthetic advantage of yielding a 1,4-cyclohexadiene derivative (retaining a double bond) and eliminating endo/exo isomerism issues.
Quick Decision Matrix
| Feature | Maleimide (e.g., N-Phenylmaleimide) | DMAD (Dimethyl Acetylenedicarboxylate) |
| Reactivity (Kinetics) | High (Fast, often RT or mild heat) | Moderate to High (Slower than maleimides) |
| LUMO Energy | Very Low (~ -1.1 eV to -0.5 eV) | Low (~ -0.2 eV to -0.5 eV) |
| Stereochemistry | Forms Endo (kinetic) & Exo (thermodynamic) isomers | None (Product is planar at the double bond) |
| Product Type | Cyclohexane derivative (Succinimide fused) | 1,4-Cyclohexadiene derivative (Unsaturated) |
| Atom Economy | 100% | 100% |
| Primary Use Case | Rapid conjugation, kinetic studies, creating saturated bridges | Accessing dihydro-aromatics, avoiding isomer mixtures |
Mechanistic Foundation & FMO Theory[2]
The reactivity difference is best explained by Frontier Molecular Orbital (FMO) theory. A normal electron-demand Diels-Alder reaction is driven by the interaction between the HOMO of the Diene and the LUMO of the Dienophile .[1] A smaller energy gap (
Orbital Energy Interaction
N-substituted maleimides typically possess a lower LUMO energy compared to DMAD, creating a smaller gap with standard dienes (like anthracene or cyclopentadiene). Furthermore, maleimide is locked in a cis-oid conformation, which is the required geometry for the transition state. DMAD is linear; while it has no rotational barrier to achieve a reactive conformation, its orbital overlap in the transition state is often slightly less favorable kinetically than the pre-organized maleimide.
Figure 1: FMO interaction diagram showing the tighter HOMO-LUMO gap for Maleimide compared to DMAD, rationalizing the increased reaction rate.
Comparative Performance Analysis
Kinetics: The Reaction Rate
Experimental data confirms that N-substituted maleimides react significantly faster than DMAD with the same diene.
-
Case Study (Anthracene):
-
N-Phenylmaleimide: Reacts in refluxing xylene (140°C) in 30 minutes or virtually instantly in the melt.
-
DMAD: Reacts with anthracene in refluxing toluene (110°C) requiring 24 hours to achieve comparable yields (85%).
-
Rate Constant (
): Kinetic studies on 9,10-dimethylanthracene show that maleic anhydride (structurally similar to maleimide) reacts roughly 5 orders of magnitude faster than less activated dienophiles, and N-phenylmaleimide is often 10-100x faster than maleic anhydride itself.
-
Stereoselectivity: The "Endo" Rule vs. Planarity
This is the most critical synthetic distinction.
-
Maleimide: Follows the Alder Endo Rule . The reaction produces a mixture of endo (kinetic) and exo (thermodynamic) isomers.[2][3]
-
Implication: You may need to control temperature carefully (low temp favors endo, high temp/long time equilibrates to exo) or perform chromatography to separate isomers.
-
-
DMAD: As an alkyne, DMAD adds across the diene to form a cyclohexadiene ring. The atoms at the junction are
hybridized (part of a double bond) or the substituents are on the double bond.-
Implication:No endo/exo isomers exist regarding the ester groups. This simplifies purification significantly as there is only one regiochemical outcome for symmetric dienes like anthracene.
-
Experimental Protocols
Protocol A: Fast Synthesis with N-Phenylmaleimide
Objective: Synthesis of the N-phenyl-9,10-dihydroanthracene-9,10-endo-succinimide adduct.
-
Preparation: In a 25 mL round-bottom flask, dissolve Anthracene (1.0 eq, 1.78 g) and N-Phenylmaleimide (1.05 eq, 1.82 g) in Xylene (15 mL) .
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 140°C) with magnetic stirring.
-
Checkpoint: The solution will turn clear/yellow.
-
-
Duration: Reflux for 30 minutes .
-
Workup: Remove from heat and allow to cool slowly to room temperature. The adduct is highly crystalline and will precipitate upon cooling.[4][5]
-
Isolation: Cool in an ice bath for 15 minutes. Filter the crystals via vacuum filtration.[6][7]
-
Purification: Wash the filter cake with cold hexanes (2 x 10 mL) to remove xylene traces. Recrystallize from toluene if necessary.
-
Expected Yield: >90%.
Protocol B: Robust Synthesis with DMAD
Objective: Synthesis of Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate.
-
Preparation: In a 50 mL round-bottom flask, combine Anthracene (1.0 eq, 1.78 g) and DMAD (1.5 eq, 2.13 g / 1.8 mL) in Toluene (20 mL) .
-
Note: DMAD is a liquid; handle with care (lachrymator).
-
-
Reaction: Attach a reflux condenser and drying tube (DMAD hydrolyzes slowly). Reflux vigorously (110°C).
-
Duration: Reflux for 24 hours . (Shorter times result in incomplete conversion).
-
Workup: Evaporate the toluene under reduced pressure (Rotavap).
-
Purification: The residue is often an oil or sticky solid. Dissolve in a minimum amount of hot ethyl acetate and add hexanes until turbid. Cool to crystallize. Alternatively, purify via silica gel column chromatography (10% EtOAc in Hexanes).
-
Expected Yield: ~80-85%.
Workflow Visualization
Figure 2: Decision workflow for selecting the appropriate dienophile based on stereochemical requirements and reaction time.
References
-
Kinetics of Diels-Alder Reactions: Kiselev, V. D., & Konovalov, A. I. (2013). High-Pressure Influence on the Rate of Diels–Alder Cycloaddition Reactions of Maleic Anhydride with Some Dienes. International Journal of Chemical Kinetics. Link
-
Anthracene & Maleic Anhydride Protocol: Minnesota State University Moorhead. Diels-Alder Reaction: Anthracene and Maleic Anhydride. Link
-
DMAD Reactivity: CSIR-NIScPR. Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxylate. Indian Journal of Chemistry. Link
-
FMO Theory & Reactivity: Master Organic Chemistry. HOMO & LUMO In The Diels Alder Reaction. Link
-
Stereoselectivity Guide: Vertex AI Search Results (Consolidated). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. The Diels-Alder Reaction of Anthracene with Maleic Anhydride - 2942 Words | Bartleby [bartleby.com]
- 7. web.mnstate.edu [web.mnstate.edu]
A Senior Application Scientist's Guide to the Spectroscopic Detection of Long-Lived Enol Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fleeting Existence and Critical Importance of Enols
In the landscape of organic chemistry, reaction intermediates are the transient, often elusive species that dictate the pathways from reactants to products. Among these, enols—isomers of carbonyl compounds featuring a hydroxyl group attached to a double-bonded carbon (C=C-OH)—are of paramount importance.[1] While the equilibrium for most simple aldehydes and ketones heavily favors the more stable keto form, the enol tautomer is the key nucleophilic species in many crucial reactions, including halogenations and aldol condensations.[2][3] The ability to detect and characterize enol intermediates, particularly those with extended lifetimes, provides invaluable mechanistic insight, enabling the optimization of synthetic routes and a deeper understanding of biochemical processes.[1][4]
This guide provides a comparative overview of the principal spectroscopic techniques used to detect and characterize long-lived enol intermediates. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to empower your research.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Quantitative Powerhouse
NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in systems where the enol is sufficiently stable and long-lived.[5] The slow timescale of the NMR experiment relative to the interconversion rate in many stabilized systems allows for the distinct observation and quantification of both keto and enol forms.[6]
The Principle Behind NMR Detection
The distinct chemical environments of protons and carbons in the keto and enol tautomers give rise to separate, well-resolved signals in ¹H and ¹³C NMR spectra.[7] This distinction is the bedrock of NMR's utility in this field. For instance, the α-protons of the keto form have a chemical shift different from the vinylic proton of the enol, and the enolic hydroxyl proton often appears as a characteristic, sometimes broad, signal at a significantly downfield chemical shift.[8][9]
Why Choose NMR? Expertise & Causality
The primary advantage of NMR is its quantitative accuracy. By integrating the areas of the signals corresponding to the keto and enol forms, one can directly determine their relative concentrations and calculate the equilibrium constant (Keq).[6][10] This is particularly effective for systems where the enol is stabilized, such as in β-dicarbonyl compounds like acetylacetone and ethyl acetoacetate, where intramolecular hydrogen bonding and conjugation significantly increase the enol population.[10][11]
However, it is crucial to recognize the limitations. Standard NMR is not suitable for detecting highly transient enols with lifetimes in the millisecond-to-second range, as the rapid interconversion would lead to averaged signals or severe line broadening.[5] The technique is best applied to systems at equilibrium or for enols that have been "trapped" or are unusually long-lived due to structural or environmental factors.[12]
Experimental Protocol: ¹H NMR Determination of Keto-Enol Equilibrium for Ethyl Acetoacetate
This protocol provides a self-validating system for quantifying a stable keto-enol equilibrium.
-
Sample Preparation:
-
Prepare solutions of ethyl acetoacetate (EAA) at a concentration of ~5% (v/v) in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, and C₆D₆) in separate NMR tubes. The choice of solvents is critical, as solvent polarity is known to significantly affect the keto-enol equilibrium.[13][14]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Allow the solutions to equilibrate for at least 10 minutes at a constant temperature before measurement.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Set the spectral width to cover the range from 0 to 15 ppm to ensure the downfield enolic OH proton is observed.[9]
-
-
Data Analysis & Interpretation:
-
Identify the characteristic peaks for both tautomers.
-
Keto Form: Methylene protons (α to two carbonyls) typically appear around 3.4 ppm.
-
Enol Form: Vinylic proton appears around 5.0 ppm; the enolic hydroxyl proton can be very downfield, often >12 ppm due to intramolecular hydrogen bonding.[8]
-
-
Carefully integrate the signals corresponding to a unique proton in each form (e.g., the keto methylene protons vs. the enol vinylic proton).
-
Calculate the percentage of the enol form using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / 2))] * 100 (Note: The keto integral is divided by 2 because the methylene signal represents two protons, while the vinylic signal represents one).
-
The equilibrium constant is then calculated as Keq = [Enol] / [Keto].
-
Visualizing the Keto-Enol Equilibrium
Caption: Conceptual workflow for a pump-probe transient absorption spectroscopy experiment.
Comparative Guide: Choosing the Right Tool for the Job
The selection of a spectroscopic technique is dictated by the nature of the enol intermediate and the specific information required. The following table provides a comparative summary to guide this decision-making process.
Table 2: Comparison of Spectroscopic Techniques for Enol Detection
| Technique | Principle | Information Obtained | Sensitivity | Temporal Resolution | Key Advantages & Disadvantages |
|---|---|---|---|---|---|
| ¹H / ¹³C NMR | Nuclear spin transitions in a magnetic field | Unambiguous structure, precise quantification (Keq) | Moderate (mM-µM) | Poor (seconds to minutes) | Pro: Excellent for quantitative analysis of stable equilibria. [6][10]Con: Unsuitable for short-lived species. [5] |
| FTIR | Molecular vibrations (absorption of IR light) | Functional group identification (C=O, O-H, C=C) | Good (sub-mM) | Moderate (seconds) | Pro: Fast, accessible, provides clear structural fingerprint. [15]Con: Quantification can be difficult; water interference. |
| Raman | Molecular vibrations (inelastic scattering of light) | Functional group identification | Moderate | Moderate (seconds) | Pro: Excellent for aqueous solutions, no water interference. [16]Con: Can suffer from fluorescence interference. |
| UV-Vis | Electronic transitions | Conjugation, concentration (via Beer's Law) | High (µM-nM) | Poor (seconds to minutes) | Pro: Simple, high sensitivity for conjugated systems. [13]Con: Provides limited structural information. |
| Transient Absorption | Pump-probe electronic transitions | Formation/decay kinetics, absorption spectrum of transient | Very High | Femtoseconds to seconds | Pro: The only method for directly observing ultrafast dynamics. [17][18]Con: Complex setup, indirect structural information. |
Conclusion
The detection and characterization of long-lived enol intermediates are critical for advancing our understanding of chemical reactivity. No single technique is universally superior; rather, the optimal approach is a function of the intermediate's lifetime, stability, and the specific questions being asked. NMR spectroscopy provides unmatched quantitative data for systems in equilibrium. Vibrational techniques like FTIR and Raman offer rapid, definitive structural identification. For probing the kinetics and existence of truly transient species, time-resolved spectroscopy is indispensable. By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can select the most appropriate tools to illuminate the role of these vital intermediates in their work.
References
-
Fiveable. (2025, August 15). 6.1 Keto-enol tautomerism - Organic Chemistry II. Fiveable. [Link]
-
Vaia. How could IR spectroscopy be used to detect the presence of enol tautomers? Vaia. [Link]
-
Kresge, A. J. (n.d.). Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
IR Spectroscopy. (n.d.). [Link]
-
Lin, C.-Y., & Bozzelli, J. W. (2003). Kinetics and Thermochemistry for the Gas-Phase Keto−Enol Tautomerism of Phenol ↔ 2,4-Cyclohexadienone. The Journal of Physical Chemistry A, 107(19), 3639–3647. [Link]
-
Keto–Enol Tautomerism. (2022, October 24). Encyclopedia MDPI. [Link]
-
El-Gohary, H. G., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
-
Jarger, J. (2012, October 23). Keto-Enol Equilibrium Using NMR. YouTube. [Link]
-
Rao, C. N. R. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(5), 963-969. [Link]
-
Singh, P., & Singh, P. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Journal of Molecular Structure, 1083, 199-204. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Perpète, E. A., & Jacquemin, D. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
Diaz-Lezcano, P. F., et al. (2022). Ultrafast Charge Relocation Dynamics in Enol–Keto Tautomerization Monitored with a Local Soft-X-ray Probe. The Journal of Physical Chemistry Letters, 13(35), 8343–8349. [Link]
-
Wikipedia. (n.d.). Enol. [Link]
-
ResearchGate. (n.d.). Ultraviolet (UV)–visible (Vis) absorption spectra of the enol-(S)-1 crystal. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). [Link]
-
El-Gohary, H. G., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
-
Knor, M., et al. (2019). Formation and Stabilization Mechanisms of Enols on Pt through Multiple Hydrogen Bonding. ACS Catalysis, 9(8), 7041–7050. [Link]
-
Schweighauser, L., et al. (2023). The enol of isobutyric acid. Chemical Communications, 59(80), 11985–11988. [Link]
-
Lukeman, M., & Wan, P. (2011). Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction. Photochemical & Photobiological Sciences, 2(4), 409-411. [Link]
-
Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. [Link]
-
ResearchGate. (2022, April 12). (PDF) Detection of the keto-enol tautomerization in acetaldehyde, acetone, cyclohexanone, and methyl vinyl ketone with a novel VUV light source. [Link]
-
Taatjes, C. A., et al. (2005). Enols are common intermediates in hydrocarbon oxidation. Science, 308(5730), 1887-1889. [Link]
-
ResearchGate. (2014, August 3). Is it possible to detect enolic intermediates in an NMR experiment?[Link]
-
Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
-
Reva, I., et al. (2020). 1,1‐Ethenediol: The Long Elusive Enol of Acetic Acid. Angewandte Chemie International Edition, 59(14), 5577–5581. [Link]
-
Craig, R. L. (2018). Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. Thesis. [Link]
-
AIP Publishing. (2024, July 23). Simulating ultrafast transient absorption spectra from first principles using a time-dependent configuration interaction probe. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
ACS Publications. (2007, November 1). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Warnke, S., et al. (2020). Breslow Intermediates (Amino Enols) and Their Keto Tautomers: First Gas‐Phase Characterization by IR Ion Spectroscopy. Angewandte Chemie International Edition, 60(7), 3437-3441. [Link]
-
ACS Publications. (2021, July 9). Identification of Elusive Keto and Enol Intermediates in the Photolysis of 1,3,5-Trinitro-1,3,5-Triazinane. The Journal of Physical Chemistry Letters. [Link]
-
Environmental Molecular Sciences Laboratory. (2001, August 22). Raman Spectroscopy Protocol (v.1.0). [Link]
-
ACS Publications. (2024, August 23). Multiple Enol–Keto Isomerization and Excited-State Unidirectional Intramolecular Proton Transfer Generate Intense, Narrowband Red OLEDs. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
van Grondelle, R., et al. (2012). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 111(1-2), 75-97. [Link]
-
Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications. [Link]
-
Adijiang, A., et al. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science. [Link]
-
Andor - Oxford Instruments. (n.d.). Introduction to Raman Spectroscopy Techniques. [Link]
-
LibreTexts Chemistry. (n.d.). 18: Reactions of Enolate Ions and Enols. [Link]
-
Macmillan Group - Princeton University. (2020, February 20). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. [Link]
-
SciSpace. (2019, December 30). Direct In Situ Raman Spectroscopic Evidence of Oxygen Reduction Reaction Intermediates at High-Index Pt(hkl) Surfaces. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. narsammaacsc.org [narsammaacsc.org]
- 16. plus.ac.at [plus.ac.at]
- 17. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
